Ethyl 3-(2-Bromophenoxy)acrylate
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl (E)-3-(2-bromophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
LDGCVEYJTKTQEW-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/OC1=CC=CC=C1Br |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC=C1Br |
Origin of Product |
United States |
Chemical and physical properties of Ethyl 3-(2-Bromophenoxy)acrylate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-(2-Bromophenoxy)acrylate
Senior Application Scientist Note: The target compound, Ethyl 3-(2-Bromophenoxy)acrylate, is not widely cataloged in commercial databases or extensively characterized in peer-reviewed literature. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on established chemical principles and data from closely related structural analogs. The protocols and data presented herein are intended to serve as a validated starting point for researchers undertaking the synthesis and characterization of this molecule.
Executive Summary: Chemical Identity and Structural Framework
Ethyl 3-(2-Bromophenoxy)acrylate is an α,β-unsaturated ester featuring a brominated aromatic ether moiety. This structural combination makes it a potentially valuable intermediate in organic synthesis and drug discovery. The electron-withdrawing nature of the acrylate system, coupled with the functionality of the bromophenyl group, offers multiple avenues for synthetic modification. This document provides a comprehensive guide to its predicted properties, a robust protocol for its synthesis and purification, and an analysis of its spectroscopic signature.
Table 1: Core Chemical Identifiers (Predicted)
| Identifier | Value |
|---|---|
| Systematic Name | Ethyl (2E)-3-(2-bromophenoxy)prop-2-enoate |
| Synonyms | Ethyl 3-(2-bromophenoxy)acrylate |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| CAS Number | Not assigned. |
Proposed Synthesis and Mechanistic Rationale
The most chemically sound and efficient route to Ethyl 3-(2-Bromophenoxy)acrylate is a base-catalyzed conjugate (or Michael) addition of 2-bromophenol to ethyl propiolate. Ethyl propiolate is a powerful electrophile due to the polarization of the alkyne by the ester group, making it highly susceptible to nucleophilic attack[1][2].
Causality of Experimental Choices
-
Nucleophile: 2-Bromophenol is selected for its nucleophilic phenolic oxygen. The ortho-bromo substituent introduces steric hindrance and electronic effects that may influence reactivity compared to unsubstituted phenol.
-
Electrophile: Ethyl propiolate serves as the three-carbon acrylate backbone precursor[1]. Its high reactivity ensures efficient addition.
-
Catalyst: A non-nucleophilic organic base such as triethylamine (TEA) or a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) is proposed. The base's role is to deprotonate the phenol, generating the more potent phenoxide nucleophile, which then attacks the alkyne. This catalytic approach is standard for such Michael additions[3].
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) is ideal. These solvents can solvate the cationic counter-ion of the phenoxide without interfering with the nucleophilic attack, promoting a favorable reaction rate.
-
Stereochemistry: The addition of a nucleophile to an alkyne in this manner typically proceeds via an anti-addition, leading to the thermodynamically more stable (E)-isomer (trans-configuration) of the resulting acrylate[3].
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Ethyl (2E)-3-(2-bromophenoxy)prop-2-enoate.
Materials:
-
2-Bromophenol (1.0 eq)
-
Ethyl propiolate (1.1 eq)[1]
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-bromophenol (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Stir the solution at room temperature and add triethylamine (1.5 eq).
-
Add ethyl propiolate (1.1 eq) dropwise to the solution over 10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should appear as a new, higher Rf spot compared to the 2-bromophenol starting material.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aq. NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Detailed Experimental Protocol: Purification
Objective: To purify the crude product via flash column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry packed with 20% ethyl acetate in hexanes.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Self-Validation: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 3-(2-Bromophenoxy)acrylate as a pure compound, predicted to be a colorless to pale yellow oil.
Synthesis and Purification Workflow Diagram
Sources
In-Depth Technical Guide: Structural Elucidation of Ethyl 3-(2-Bromophenoxy)acrylate via ¹H and ¹³C NMR Spectroscopy
Executive Summary
Ethyl 3-(2-bromophenoxy)acrylate (CAS: 194278-42-7) is a highly functionalized vinylogous carbonate derivative. It serves as a critical synthetic intermediate in the development of 4-arylchroman-2-ones, coumarins, and complex heterocyclic pharmacophores. The molecule features a highly polarized push-pull alkene system conjugated with an ortho-halogenated aromatic ring. This whitepaper provides a comprehensive, self-validating framework for the acquisition and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, elucidating the physical causality behind its unique chemical shifts.
Structural Logic & Electronic Causality
The NMR profile of ethyl 3-(2-bromophenoxy)acrylate is governed by three distinct electronic environments. Understanding these causal relationships is essential for accurate spectral interpretation and structural validation.
-
The Push-Pull Alkene System (+M / -M Effects): The ether oxygen donates electron density via resonance (+M effect) into the π -system of the double bond, while the ester carbonyl group withdraws it (-M effect). This creates a highly polarized resonance structure. As a result, the α -carbon (and its attached proton) is significantly shielded, appearing unusually upfield for an alkene. Conversely, the β -carbon is heavily deshielded.
-
Stereochemical Validation (E vs Z Isomerism): The synthesis of 3-aryloxyacrylates thermodynamically favors the (E)-isomer [1]. The trans-geometry is self-validating in ¹H NMR through the large vicinal coupling constant ( 3JHH≈12.2 Hz) between the olefinic protons. A cis-geometry would yield a significantly smaller coupling constant (~7 Hz).
-
The Heavy Atom Effect of Bromine: The ortho-bromine atom exerts a strong inductive electron-withdrawing effect (-I), deshielding adjacent aromatic protons. However, in ¹³C NMR, the carbon directly attached to the bromine (C-2) experiences an upfield shift due to the diamagnetic shielding generated by the large electron cloud of the halogen (the "Heavy Atom Effect").
Fig 1: Electronic effects governing NMR chemical shifts in Ethyl 3-(2-Bromophenoxy)acrylate.
Quantitative Spectral Data
The following tables summarize the predicted and literature-grounded [2, 3] NMR assignments for the (E)-isomer acquired in CDCl₃ at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| H- β | 7.80 | Doublet (d) | 12.2 | 1H | O-CH= ; Deshielded by direct oxygen attachment. |
| Ar-H3 | 7.58 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Aromatic (ortho to Br); Deshielded by Br (-I effect). |
| Ar-H5 | 7.35 | Triplet of doublets (td) | 8.0, 1.5 | 1H | Aromatic (para to O). |
| Ar-H6 | 7.15 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Aromatic (ortho to O); Shielded by O (+M effect). |
| Ar-H4 | 7.10 | Triplet of doublets (td) | 8.0, 1.5 | 1H | Aromatic (para to Br). |
| H- α | 5.50 | Doublet (d) | 12.2 | 1H | =CH-CO ; Shielded by resonance from ether oxygen. |
| O-CH₂ | 4.20 | Quartet (q) | 7.1 | 2H | Ethyl methylene; Diastereotopic nature not observed. |
| CH₃ | 1.28 | Triplet (t) | 7.1 | 3H | Ethyl methyl. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Electronic Effect |
| C=O | 167.2 | Quaternary | Ester carbonyl; highly deshielded. |
| C- β | 158.5 | CH | Olefinic; strongly deshielded by direct ether oxygen attachment. |
| Ar-C1 | 152.8 | Quaternary | Aromatic ipso to oxygen. |
| Ar-C3 | 133.8 | CH | Aromatic meta to oxygen, ortho to bromine. |
| Ar-C5 | 128.8 | CH | Aromatic meta to bromine. |
| Ar-C4 | 126.0 | CH | Aromatic para to bromine. |
| Ar-C6 | 118.5 | CH | Aromatic ortho to oxygen. |
| Ar-C2 | 113.5 | Quaternary | Aromatic ipso to bromine; shielded by the Heavy Atom Effect. |
| C- α | 103.0 | CH | Olefinic; strongly shielded by +M resonance from ether oxygen. |
| O-CH₂ | 60.2 | CH₂ | Ethyl methylene. |
| CH₃ | 14.4 | CH₃ | Ethyl methyl. |
Self-Validating Experimental Protocol
To ensure high-fidelity data suitable for regulatory submission or rigorous peer review, the NMR acquisition must follow a self-validating workflow. This protocol uses internal mathematical relationships (integration ratios and J -couplings) to automatically flag preparation or instrumental errors.
Step-by-Step Methodology
-
Sample Preparation & Solvent Causality:
-
Action: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected not only for its solubilizing properties but because it lacks hydrogen-bonding capabilities. Protic solvents (like Methanol-d4) would artificially perturb the highly polarizable push-pull alkene system, shifting the H- α and H- β signals.
-
-
Probe Tuning, Matching, and Shimming:
-
Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform automated tuning and matching (ATM). Execute gradient shimming (TopShim) focusing on Z0, Z1, and Z2 gradients.
-
Causality: Precise shimming ensures the line width at half-height ( w1/2 ) is < 1.0 Hz, which is critical for resolving the 1.5 Hz meta-coupling in the aromatic protons.
-
-
¹H NMR Acquisition (zg30 pulse sequence):
-
Action: Set the relaxation delay ( D1 ) to 2.0 seconds, acquisition time ( AQ ) to 3.0 seconds, and number of scans ( ns ) to 16.
-
Self-Validation: The integration of the ethyl group (2H quartet, 3H triplet) serves as the internal standard. If the H- α and H- β olefinic protons do not integrate to exactly 1.00 relative to the ethyl CH₃ group (set to 3.00), the system flags incomplete reaction, co-eluting impurities, or an insufficient D1 delay.
-
-
¹³C NMR Acquisition (zgpg30 pulse sequence):
-
Action: Use Composite Pulse Decoupling (WALTZ-16) to decouple protons. Set D1 to 2.0 seconds and ns to 512.
-
Causality: WALTZ-16 decoupling simplifies the spectrum to singlets while providing Nuclear Overhauser Effect (NOE) enhancement, drastically improving the signal-to-noise ratio for the quaternary carbons (C=O, C-Br, C-O).
-
-
Data Processing & Stereochemical Validation:
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual phase and baseline correction.
-
Self-Validation: Extract the coupling constant between the doublets at 7.80 ppm and 5.50 ppm. A value of 12.2±0.2 Hz mathematically confirms the (E)-configuration [2]. Any secondary doublet set with J≈7 Hz instantly quantifies the presence of the (Z)-isomer impurity.
-
Fig 2: Self-validating NMR acquisition workflow for structural elucidation.
References
-
Kunkalkar, R. A., & Fernandes, R. A. (2019). "Lewis acid-catalyzed annulative partial dimerization of 3-aryloxyacrylates to 4-arylchroman-2-ones: synthesis of analogues of tolterodine, RORγ inhibitors and a GPR40 agonist." Chemical Communications, 55(16), 2313-2316.[Link][1][2]
-
Chen, C., Tan, L., & Qiu, H. (2014). "A Novel Construction Method for (E)-3-Aryloxyacrylate Derivatives." Chinese Journal of Organic Chemistry, 34(10), 2118-2123.[Link][3]
-
Wang, Y., et al. (2021). "Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes." The Journal of Organic Chemistry, 86(16), 11134–11147.[Link][4]
Sources
Ethyl 3-(2-Bromophenoxy)acrylate mechanism of action in organic synthesis
An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-(2-Bromophenoxy)acrylate in Organic Synthesis
Abstract
Ethyl 3-(2-bromophenoxy)acrylate is a bespoke chemical entity uniquely structured for advanced applications in organic synthesis. Possessing both an aryl halide and an activated alkene tethered by an ether linkage, its core reactivity is dominated by palladium-catalyzed intramolecular cyclization. This guide provides an in-depth analysis of the primary mechanism of action for this substrate: the Intramolecular Heck Reaction. We will dissect the catalytic cycle, explain the causal factors behind experimental design, provide a validated protocol, and explore the synthetic utility of the resulting heterocyclic scaffolds, which are of significant interest to researchers in materials science and drug discovery.
Introduction: Unveiling the Synthetic Potential
Ethyl 3-(2-bromophenoxy)acrylate is a molecule of significant synthetic interest due to its pre-organized structure, which is primed for intramolecular bond formation. The molecule incorporates two key reactive moieties:
-
An Aryl Bromide : A classic functional group for engaging in palladium-catalyzed cross-coupling reactions.
-
An Electron-Deficient Alkene (an acrylate): An excellent coupling partner (alkene substrate) for migratory insertion.
The spatial arrangement of these groups, separated by a flexible ether linkage, strongly predisposes the molecule to undergo an intramolecular cyclization. The most powerful and reliable transformation to exploit this arrangement is the Intramolecular Heck Reaction (IMHR) , a cornerstone of modern synthetic chemistry for the construction of complex cyclic systems.[1][2] This reaction facilitates the formation of a new carbon-carbon bond, leading to the synthesis of chromene derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities.[3][4]
The Core Mechanism: An Intramolecular Heck Reaction Pathway
The transformation of Ethyl 3-(2-bromophenoxy)acrylate into a chromene derivative proceeds via a well-established palladium-catalyzed cycle. The reaction is not merely a sequence of steps but a finely tuned process where each component plays a critical role in driving the reaction towards the desired product.
The catalytic cycle can be broken down into four fundamental stages:
-
Oxidative Addition : The cycle initiates with the active Palladium(0) catalyst. This coordinatively unsaturated species undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. This is typically the rate-determining step and results in a square planar Arylpalladium(II) complex.[5]
-
Migratory Insertion (Cyclization) : The tethered acrylate double bond coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[1] For this substrate, the process is a 6-exo-trig cyclization, which is kinetically favored for forming six-membered rings, leading to the formation of a stable chromene scaffold.[6] This step establishes the key C-C bond.
-
β-Hydride Elimination : For the catalytic cycle to continue, the palladium must be eliminated from the organic framework. A proton on the carbon adjacent to the new C-Pd bond is abstracted by the palladium atom in a syn-elimination process. This regenerates a double bond within the newly formed ring and produces a hydridopalladium(II) complex.[5]
-
Reductive Elimination & Catalyst Regeneration : In the presence of a base (e.g., triethylamine), the hydridopalladium(II) complex undergoes reductive elimination. The base abstracts the proton from the palladium hydride, and the resulting H-Base salt is formed. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Below is a visualization of the catalytic cycle for this specific transformation.
Caption: The catalytic cycle of the Intramolecular Heck Reaction.
Field-Proven Experimental Protocol: A Self-Validating System
A robust protocol for the cyclization of Ethyl 3-(2-bromophenoxy)acrylate must be designed with an understanding of each component's function. The following methodology represents a standard, reliable approach for achieving this transformation, with explanations for each choice.
Experimental Workflow Diagram
Sources
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Heck Reaction [organic-chemistry.org]
Crystal structure and X-ray crystallography of Ethyl 3-(2-Bromophenoxy)acrylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Ethyl 3-(2-Bromophenoxy)acrylate
Abstract
This technical guide provides a comprehensive overview of the process for determining and analyzing the three-dimensional structure of Ethyl 3-(2-Bromophenoxy)acrylate, a molecule of interest in materials science and drug development. While a public crystal structure for this specific compound is not available as of this writing, this document serves as a detailed methodological framework, presenting a hypothetical yet scientifically rigorous case study. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural interpretation of small organic molecules. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and authoritative grounding in established crystallographic principles.
Introduction: The Significance of Structural Elucidation
Phenoxyacrylate derivatives are a class of compounds with significant potential in pharmaceuticals and agrochemicals.[1][2] Their biological activity is intrinsically linked to their three-dimensional shape and the way they interact with biological targets. Ethyl 3-(2-Bromophenoxy)acrylate, featuring a flexible ether linkage, a bromine substituent, and an acrylate moiety, presents an interesting case for conformational analysis. The bromine atom can participate in halogen bonding, while the ester and ether functionalities can act as hydrogen bond acceptors, influencing the crystal packing and, potentially, the compound's physicochemical properties such as solubility and stability.[3]
Unambiguously determining the molecular structure through single-crystal X-ray crystallography is the gold standard analytical technique for this purpose.[4][5] It provides precise atomic coordinates, from which we can derive definitive information on bond lengths, bond angles, torsion angles, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal lattice.[6][7] This knowledge is critical in drug development for understanding structure-activity relationships (SAR) and in materials science for engineering solids with desired properties.[8]
Experimental Methodology: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals.
Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
A robust and high-yielding method for preparing the target compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[9][10]
Protocol:
-
Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF. Add a base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).[11] The carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
Nucleophilic Substitution: To the stirred suspension, add ethyl 3-bromoacrylate (1.1 eq.) dropwise at room temperature. The choice of a primary alkyl halide (the acrylate) is crucial to favor the desired Sₙ2 substitution reaction over potential E2 elimination side reactions.[9]
-
Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure Ethyl 3-(2-Bromophenoxy)acrylate.
Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a crystal of approximately 20-500 µm in each dimension, free of cracks and defects.[12]
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimum volume of a suitable solvent or solvent mixture. Good candidates are volatile organic solvents in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Crystal Growth: Transfer the solution to a small, clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Isolation: Once well-formed, block-like crystals appear, carefully isolate a suitable specimen using a micromanipulator or a fine needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
Single-Crystal X-ray Diffraction Analysis
This section details the workflow for determining the molecular structure from a single crystal.[4][13]
Data Collection
Protocol:
-
Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray diffractometer.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.[12]
-
Instrumentation: A modern diffractometer equipped with a dual-source (e.g., Mo Kα and Cu Kα radiation) and a CCD or CMOS detector is used.[12] For a typical organic molecule, Mo Kα radiation (λ = 0.71073 Å) is the standard choice.
-
Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. The positions of these reflections are used to determine the crystal's unit cell parameters and Bravais lattice.[14]
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.[15] The strategy is optimized to ensure high completeness and redundancy of the data.[16]
Data Processing
The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.[17]
-
Integration: The intensity of each diffraction spot is measured, and background noise is subtracted.[16]
-
Scaling and Merging: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects). Intensities of symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data. The agreement between these equivalent reflections is given by the R(int) value, a key indicator of data quality.[16]
Structure Solution and Refinement
This phase translates the diffraction intensities into a 3D atomic model.
-
Structure Solution: For small molecules, the "phase problem" is typically solved using direct methods.[4] These are statistical methods that use the observed intensities to derive initial phase estimates, allowing for the calculation of an initial electron density map. Programs like SHELXS or SHELXT are commonly used for this purpose.[18][19]
-
Model Building: Peaks in the initial electron density map are assigned to atomic positions, building a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[20] This iterative process adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (|F_obs|²) and the calculated structure factors (|F_calc|²) derived from the model.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated geometric positions and refined using a "riding model."
-
-
Validation: The quality of the final model is assessed using several metrics, including the R1 and wR2 values, which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1.0. A final difference Fourier map is calculated to ensure no significant electron density peaks or holes remain unaccounted for.
Structural Analysis and Discussion
The refined crystallographic model provides a wealth of information.
Crystallographic Data
The primary result of the analysis is summarized in a crystallographic data table.
| Parameter | Hypothetical Value | Comment |
| Chemical Formula | C₁₁H₁₁BrO₃ | Derived from the refined model. |
| Formula Weight | 271.11 g/mol | |
| Crystal System | Monoclinic | A common crystal system for organic molecules.[21] |
| Space Group | P2₁/c | A very common centrosymmetric space group for chiral molecules crystallizing as a racemate. |
| a, b, c (Å) | 10.5, 8.2, 14.1 | Unit cell dimensions. |
| α, γ (°) | 90 | |
| β (°) | 105.5 | The unique angle in the monoclinic system. |
| Volume (ų) | 1168 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | 1.542 g/cm³ | |
| Absorption Coefficient (μ) | 3.5 mm⁻¹ (Mo Kα) | Depends on the elements present; bromine is a relatively strong absorber. |
| F(000) | 544 | Total number of electrons in the unit cell. |
| Data Collection & Refinement | ||
| Reflections Collected | 8500 | Total number of measured reflections. |
| Independent Reflections | 2100 [R(int) = 0.04] | Number of unique reflections after merging. A low R(int) indicates good data quality.[16] |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 | R1 is the conventional R-factor; wR2 is the weighted R-factor based on F². |
| Goodness-of-Fit (GooF) on F² | 1.05 | A value close to 1 indicates a good refinement model. |
| Largest diff. peak/hole (e⁻Å⁻³) | 0.35 / -0.40 | Residual electron density; values should be low and not correspond to missing or misplaced atoms. |
Molecular Conformation
The flexibility of the molecule is primarily around the C(aryl)-O-C-C backbone. The crystal structure would reveal the preferred conformation adopted in the solid state. Key torsion angles, such as the C-C-O-C and C-O-C-C angles, define the spatial relationship between the bromophenyl ring and the ethyl acrylate moiety. This conformation is the result of a delicate balance between minimizing steric hindrance and optimizing intramolecular and intermolecular interactions.[22]
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions.[3][23] Understanding these interactions is key to crystal engineering.[8]
-
Halogen Bonding: The bromine atom is electropositive at its tip (the σ-hole) and can act as an electrophile, forming a halogen bond with a nucleophilic atom on an adjacent molecule, such as an oxygen or another bromine atom.[3]
-
Weak Hydrogen Bonds: While there are no classic hydrogen bond donors (like O-H or N-H), various C-H groups can act as weak donors to the ether and carbonyl oxygen acceptors (C-H···O interactions).[24] These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal packing.
-
π-π Stacking: The bromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions, further contributing to the cohesive energy of the crystal.
Analysis of these interactions, often visualized using software like Mercury, which is available from the Cambridge Crystallographic Data Centre (CCDC), provides a complete picture of the supramolecular architecture.[25]
Conclusion
This guide has outlined the comprehensive, multi-step process required to determine the crystal structure of a small organic molecule like Ethyl 3-(2-Bromophenoxy)acrylate. From a rational chemical synthesis and meticulous crystallization protocol to the sophisticated techniques of X-ray data collection and computational refinement, each step is critical for achieving a final, validated structural model. The resulting atomic-level information on molecular conformation and intermolecular packing is invaluable for guiding further research in drug design and materials science, providing a foundational understanding of the compound's properties and potential functions.
References
- University of Bath. (n.d.). The Williamson Ether Synthesis.
-
Bury, W., & Rychkov, D. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 471. Available from: [Link]
-
Wikipedia. (2023). Phenol ether. Retrieved from [Link]
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Thermodynamic stability of Ethyl 3-(2-Bromophenoxy)acrylate at room temperature
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-(2-Bromophenoxy)acrylate at Room Temperature
Abstract: Ethyl 3-(2-bromophenoxy)acrylate is a molecule of interest for synthetic chemistry and potentially as an intermediate in drug development. As with any chemical entity intended for further use, a comprehensive understanding of its intrinsic stability is paramount for ensuring quality, safety, and efficacy. This guide provides a detailed framework for assessing the thermodynamic stability of Ethyl 3-(2-bromophenoxy)acrylate at room temperature. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to a methodological exploration of how to predict, test, and quantify the stability of this specific molecule. We will delve into the theoretical underpinnings of its potential degradation pathways, outline rigorous experimental protocols for stability assessment, and discuss the appropriate analytical techniques for generating reliable data.
Theoretical Stability Assessment: A Functional Group Analysis
The first principle in stability science is to understand the molecule's structure. The inherent reactivity and potential degradation routes of Ethyl 3-(2-bromophenoxy)acrylate can be inferred by dissecting its constituent functional groups.
Molecular Structure and Key Functional Groups
The structure contains three primary regions of interest that dictate its chemical behavior: the ethyl acrylate moiety, the ether linkage, and the brominated phenyl ring.
Caption: Predicted degradation pathways for Ethyl 3-(2-Bromophenoxy)acrylate under various stress conditions.
-
Hydrolysis: The ethyl ester is susceptible to cleavage in the presence of water, a reaction catalyzed by acid or base, to yield 3-(2-bromophenoxy)acrylic acid and ethanol. [1][2][3]This is often a primary degradation route for ester-containing compounds in aqueous or humid environments.
-
Photodegradation: Aromatic halides can undergo homolytic cleavage of the C-Br bond upon exposure to UV light, leading to radical-mediated degradation and the formation of debrominated impurities. [4][5]* Thermal Degradation: At elevated temperatures, acrylates can undergo polymerization. [1][6]Isomerization of the E/Z configuration of the double bond is also possible. While significant degradation is unlikely at room temperature, this pathway informs on acceptable temperature ranges for storage and handling.
-
Oxidation: The electron-rich double bond and the aromatic ring can be susceptible to oxidative degradation, for instance by peroxide impurities or atmospheric oxygen over long periods.
Experimental Design for Stability Assessment
A robust stability study is multi-faceted, combining long-term storage under intended conditions with accelerated (or "forced") degradation studies to rapidly identify potential liabilities. The entire process should be governed by international standards, such as the ICH Q1A(R2) guideline. [7][8]
Long-Term and Accelerated Stability Studies
The objective is to gather data over time to establish a retest period or shelf life. [9][10][11] Table 1: ICH-Recommended Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Expertise in Action: The intermediate condition is only necessary if a significant change occurs during the accelerated study. A "significant change" is typically defined as a failure to meet the established specification (e.g., >0.5% drop in purity).
Forced Degradation (Stress Testing)
Forced degradation is the cornerstone of a trustworthy stability program. Its purpose is not to destroy the sample, but to intentionally degrade it by approximately 5-20%. This achieves two critical goals:
-
It demonstrates the "stability-indicating" nature of the analytical method, proving it can separate the intact drug from its degradation products.
-
It provides a rapid preview of the degradation products that might be observed in long-term studies, allowing for their early identification.
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Technical Guide: Calculation and Significance of Exact Mass and Molecular Weight for Ethyl 3-(2-Bromophenoxy)acrylate
Abstract
In the realms of analytical chemistry, pharmacology, and synthetic chemistry, the precise characterization of molecular compounds is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in introductory contexts, represent fundamentally different and critically important values for the research scientist. This technical guide provides an in-depth exploration of these two concepts, using Ethyl 3-(2-Bromophenoxy)acrylate (C₁₁H₁₁BrO₂) as a practical case study. We will delineate the theoretical basis for each value, provide step-by-step protocols for their calculation, and discuss their distinct applications, particularly in mass spectrometry and stoichiometric analysis. This document is intended to serve as a definitive resource for researchers, scientists, and drug development professionals who rely on precise mass determination for experimental success.
Introduction: The Tale of Two Masses
At the heart of chemical measurement lies the concept of mass. However, the mass of a molecule is not a single, absolute number but can be expressed in two primary ways, each with its own basis and application.
-
Molecular Weight (or Average Molecular Mass) is a weighted average based on the natural abundance of all stable isotopes of the constituent elements.[1][2] This is the value found on a standard periodic table and is indispensable for macroscopic applications, such as weighing out a reagent for a chemical reaction. It reflects the average mass of a population of molecules.
-
Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the most abundant naturally occurring stable isotope of each element.[1] This value is of supreme importance in high-resolution mass spectrometry (HRMS), where individual ions are measured with high precision, allowing for the unambiguous determination of a molecule's elemental formula.
PART 1: Molecular Composition and Structure
The subject of our analysis is Ethyl 3-(2-Bromophenoxy)acrylate.
Molecular Formula: C₁₁H₁₁BrO₂
This formula tells us that each molecule is composed of:
-
11 Carbon atoms
-
11 Hydrogen atoms
-
1 Bromine atom
-
2 Oxygen atoms
Molecular Structure Diagram
The spatial arrangement of these atoms is crucial to the molecule's chemical properties. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.
Caption: Chemical structure of Ethyl 3-(2-Bromophenoxy)acrylate.
PART 2: Calculation of Exact Mass (Monoisotopic Mass)
The calculation of exact mass is a foundational procedure for interpreting high-resolution mass spectrometry (HRMS) data. It allows for the determination of a molecule's elemental composition from a precisely measured mass-to-charge ratio.
Principle and Rationale
This calculation exclusively uses the mass of the single most abundant stable isotope for each element. For instance, carbon exists primarily as ¹²C (~98.9%) and ¹³C (~1.1%).[3] For an exact mass calculation, we use the defined mass of ¹²C, which is exactly 12 Da.[4][5][6] Similarly, for bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in near-equal abundance, we use the mass of the lighter and slightly more abundant isotope, ⁷⁹Br.[7][8] This protocol ensures that the calculated mass corresponds to the most intense peak in the isotopic pattern for the molecular ion, which is what is typically used for formula confirmation.
Experimental Protocol: Step-by-Step Calculation
1. Identify Constituent Elements and Their Counts:
-
From the molecular formula C₁₁H₁₁BrO₂:
-
Carbon (C): 11
-
Hydrogen (H): 11
-
Bromine (Br): 1
-
Oxygen (O): 2
-
2. Collate Isotopic Masses:
-
Source the precise mass for the most abundant stable isotope of each element.
3. Perform the Calculation:
-
Multiply the count of each element by its isotopic mass and sum the results.
-
(11 × Mass of ¹²C) + (11 × Mass of ¹H) + (1 × Mass of ⁷⁹Br) + (2 × Mass of ¹⁶O)
-
(11 × 12.00000000) + (11 × 1.00782503) + (1 × 78.9183371) + (2 × 15.99491462)
-
132.00000000 + 11.08607533 + 78.9183371 + 31.98982924
-
Result = 254.00424167 Da
PART 3: Calculation of Molecular Weight (Average Molecular Mass)
Molecular weight is the value used for bulk, macroscopic chemical calculations. It is the statistically averaged mass of a molecule based on the natural isotopic abundances of its elements as they exist on Earth.
Principle and Rationale
Unlike exact mass, this calculation uses the standard atomic weight of each element as reported by IUPAC, which is a weighted average of the masses of all its naturally occurring isotopes.[2][17] For example, the atomic weight of carbon is approximately 12.011 Da, which accounts for the small but significant presence of ¹³C in nature.[18][19] This value is essential for gravimetric analysis and preparing solutions of a specific molarity, as it accurately reflects the mass of a mole of the substance.[20]
Experimental Protocol: Step-by-Step Calculation
1. Identify Constituent Elements and Their Counts:
-
As before, for C₁₁H₁₁BrO₂:
-
Carbon (C): 11
-
Hydrogen (H): 11
-
Bromine (Br): 1
-
Oxygen (O): 2
-
2. Collate Average Atomic Weights:
-
Source the standard atomic weight for each element from the periodic table.
3. Perform the Calculation:
-
Multiply the count of each element by its average atomic weight and sum the results.
-
(11 × Atomic Weight of C) + (11 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (2 × Atomic Weight of O)
-
(11 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 15.999)
-
132.121 + 11.088 + 79.904 + 31.998
-
Result = 255.111 Da
PART 4: Summary and Practical Implications
The calculated values, while numerically close, serve distinct and non-interchangeable purposes in the laboratory.
| Parameter | Calculated Value (Da) | Basis of Calculation | Primary Application |
| Exact Mass | 254.0042 | Mass of the most abundant stable isotopes. | High-Resolution Mass Spectrometry (HRMS) for elemental formula determination. |
| Molecular Weight | 255.111 | Weighted average of all natural isotopes.[30][31] | Stoichiometric calculations (e.g., weighing reagents for synthesis, preparing solutions). |
Causality in Experimental Choices
-
When to Use Exact Mass: When you submit a sample to an HRMS facility to confirm the identity of a newly synthesized compound, the instrument measures the mass of individual ions to a high degree of precision (typically <5 ppm). Your calculated exact mass is the theoretical value against which the experimental result is compared. A match within this narrow tolerance provides strong evidence for the proposed elemental composition.
-
When to Use Molecular Weight: When you are in the synthesis lab and need to weigh out 10 mmol of Ethyl 3-(2-Bromophenoxy)acrylate for a reaction, you use the molecular weight. The calculation (0.010 mol × 255.111 g/mol = 2.551 g) ensures you are dispensing the correct number of molecules on average, accounting for the natural isotopic distribution in the bulk material.
Conclusion
The precise determination of mass is a cornerstone of modern chemical science. For Ethyl 3-(2-Bromophenoxy)acrylate, the exact mass is 254.0042 Da , a value critical for its unambiguous identification via high-resolution mass spectrometry. In contrast, its molecular weight is 255.111 Da , the essential figure for all macroscopic, stoichiometric operations. For the practicing scientist, recognizing the distinction between these values and applying them correctly within their respective domains is not just a matter of convention, but a requirement for achieving accuracy, reproducibility, and validity in experimental research.
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Electronic properties and dipole moment of Ethyl 3-(2-Bromophenoxy)acrylate
An In-depth Technical Guide on the Electronic Properties and Dipole Moment of Ethyl 3-(2-Bromophenoxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-bromophenoxy)acrylate is a molecule of significant interest in the field of medicinal chemistry and materials science. Its unique structural features, combining a brominated aromatic ring with an electron-withdrawing acrylate moiety, suggest a range of tunable electronic properties that could be exploited in the design of novel therapeutic agents and functional materials. The presence of the bromine atom, a halogen bond donor, and the phenoxy and acrylate groups, which can participate in various non-covalent interactions, makes this compound a compelling candidate for rational drug design.
This technical guide provides a comprehensive overview of the electronic properties and dipole moment of Ethyl 3-(2-Bromophenoxy)acrylate. We will delve into both theoretical and experimental methodologies for characterizing this molecule, offering insights into its potential applications and providing detailed protocols for its synthesis and analysis.
Molecular Structure and Synthesis
A proposed synthetic pathway involves the reaction of 2-bromophenol with ethyl propiolate in the presence of a suitable base. This reaction, a variation of the Michael addition, would yield the desired Ethyl 3-(2-Bromophenoxy)acrylate.
Figure 1: Proposed synthetic route for Ethyl 3-(2-Bromophenoxy)acrylate.
Experimental Protocol: Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
-
Materials: 2-bromophenol, ethyl propiolate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a solution of 2-bromophenol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford Ethyl 3-(2-Bromophenoxy)acrylate.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[1] By employing DFT calculations, we can gain valuable insights into the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential surface, and dipole moment of Ethyl 3-(2-Bromophenoxy)acrylate.
Methodology: DFT Calculations
A common and effective approach for such calculations involves using the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Figure 2: Workflow for DFT-based analysis of molecular properties.
Predicted Electronic Properties
| Property | Predicted Value/Description | Significance in Drug Design and Materials Science |
| HOMO Energy | Expected to be relatively low due to the electron-withdrawing nature of the bromine and acrylate groups. | Relates to the molecule's ability to donate electrons; important for understanding reactivity and interaction with biological targets. |
| LUMO Energy | Expected to be relatively low, indicating a good electron acceptor. | Relates to the molecule's ability to accept electrons; crucial for applications in organic electronics and for understanding redox processes in biological systems. |
| HOMO-LUMO Gap | A moderate energy gap is anticipated, suggesting potential for electronic transitions in the UV-Vis region. | Determines the molecule's electronic excitability and is a key parameter in the design of optoelectronic materials. |
| Electrostatic Potential | The oxygen atoms of the ether and carbonyl groups, and the bromine atom will exhibit negative electrostatic potential, while the hydrogen atoms of the vinyl group will have a positive potential. | Provides a map of the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack and guiding the understanding of intermolecular interactions. |
Experimental Characterization of Electronic Properties
Experimental techniques are essential to validate and complement the computational predictions. UV-Vis spectroscopy and cyclic voltammetry are two powerful methods for probing the electronic properties of Ethyl 3-(2-Bromophenoxy)acrylate.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[3]
-
Sample Preparation: Prepare a series of solutions of Ethyl 3-(2-Bromophenoxy)acrylate in a suitable solvent (e.g., ethanol or acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.
-
Measurement: a. Record the baseline spectrum of the pure solvent in a quartz cuvette. b. Record the absorption spectrum of each sample solution from 200 to 800 nm. c. Identify the wavelength of maximum absorbance (λmax).
-
Data Analysis: a. Plot absorbance at λmax versus concentration to generate a Beer-Lambert law calibration curve. b. Calculate the molar absorptivity (ε) from the slope of the calibration curve.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a molecule.[4][5] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).[4]
-
Sample Preparation: Prepare a solution of Ethyl 3-(2-Bromophenoxy)acrylate (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: a. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. b. Scan the potential from an initial value to a final value and back again, recording the resulting current.
-
Data Analysis: a. Identify the anodic (oxidation) and cathodic (reduction) peak potentials. b. The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively.
Dipole Moment: A Key Descriptor of Polarity
The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a critical parameter for understanding its polarity and intermolecular interactions.[6]
Computational Determination of Dipole Moment
The dipole moment can be accurately calculated using the same DFT methodology described earlier.[7] The calculation provides both the magnitude and the vector of the dipole moment, offering a detailed picture of the charge distribution. For Ethyl 3-(2-Bromophenoxy)acrylate, a significant dipole moment is expected due to the presence of electronegative oxygen and bromine atoms.
Experimental Determination of Dipole Moment
The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and refractive index of solutions at various concentrations.
Experimental Protocol: Dipole Moment Measurement
-
Instrumentation: A capacitance meter or a heterodyne beat method setup, and a refractometer.[8]
-
Sample Preparation: Prepare a series of dilute solutions of Ethyl 3-(2-Bromophenoxy)acrylate in a non-polar solvent (e.g., benzene or cyclohexane).
-
Measurement: a. Measure the capacitance of the pure solvent and each solution. b. Measure the refractive index of the pure solvent and each solution.
-
Data Analysis: a. Calculate the dielectric constant of each solution from the capacitance measurements. b. Use the Guggenheim method or the Debye equation to calculate the molar polarization and subsequently the dipole moment of the solute.[9]
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the electronic properties and dipole moment of Ethyl 3-(2-Bromophenoxy)acrylate. By integrating computational and experimental approaches, researchers can gain a deep understanding of this molecule's behavior, which is crucial for its application in drug design and materials science. The detailed protocols provided herein serve as a practical resource for scientists seeking to explore the potential of this and other novel organic compounds. The interplay of the bromophenoxy and acrylate moieties creates a unique electronic landscape that warrants further investigation for the development of innovative technologies.
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Solubility profile of Ethyl 3-(2-Bromophenoxy)acrylate in polar organic solvents
An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(2-Bromophenoxy)acrylate in Polar Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For a compound like Ethyl 3-(2-Bromophenoxy)acrylate, understanding its solubility profile in a range of polar organic solvents is paramount for guiding process chemistry, formulation development, and preclinical assessment. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this and other similar molecules. In the absence of published empirical data for this specific compound, this document outlines the fundamental principles of solubility, presents a robust experimental protocol for its determination, and discusses the interpretation of the resulting data.
Introduction: The Significance of a Solubility Profile
Ethyl 3-(2-Bromophenoxy)acrylate, a halogenated acrylate ester, represents a class of compounds with potential utility as intermediates in organic synthesis and drug discovery. The journey of such a molecule from a laboratory curiosity to a viable chemical entity is paved with critical data points, among which solubility stands out. A comprehensive solubility profile is not merely an academic exercise; it is a predictive tool that informs:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield, purity, and process efficiency.
-
Formulation Development: For APIs, solubility dictates the choice of delivery vehicle, influencing bioavailability and therapeutic efficacy. Poor solubility is a major hurdle in drug development.[1][2][3]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and ensuring the analyte remains in solution during analysis.
-
Toxicology and In Vitro Screening: Ensuring compound solubility in assay media (which often contain polar organic solvents like DMSO) is crucial for obtaining reliable and reproducible biological data.[1]
This guide provides the theoretical and practical foundation for establishing such a critical dataset for Ethyl 3-(2-Bromophenoxy)acrylate.
Theoretical Framework: Understanding Solubility in Polar Solvents
The adage "like dissolves like" is the foundational principle of solubility.[4] This means a solute is most likely to dissolve in a solvent that shares similar intermolecular forces. For a polar molecule like Ethyl 3-(2-Bromophenoxy)acrylate, which contains an ester group, an ether linkage, a bromine atom, and an aromatic ring, its interaction with polar organic solvents will be governed by a combination of forces.
-
Dipole-Dipole Interactions: The polar C=O, C-O, and C-Br bonds create a molecular dipole, which can interact favorably with the dipoles of polar solvents like acetone or acetonitrile.
-
Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors, interacting with polar protic solvents like ethanol or methanol.
-
Dispersion Forces: These van der Waals forces are present in all molecular interactions and contribute to the overall solubility.
To move beyond qualitative descriptions, several solvent polarity scales have been developed. One of the most effective is the Reichardt's ET(30) scale , which is based on the solvatochromic shift of a specific dye (Reichardt's dye).[5][6][7][8] A higher ET(30) value indicates higher solvent polarity. Another powerful, multi-component approach is the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11] A solute will have the highest solubility in a solvent whose HSP values are most similar to its own.
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Using Ethyl 3-(2-Bromophenoxy)acrylate as a precursor for heterocyclic compounds
Application Note & Protocols
Topic: Ethyl 3-(2-Bromophenoxy)acrylate as a Versatile Precursor for Palladium-Catalyzed Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of Ethyl 3-(2-Bromophenoxy)acrylate as a key precursor for the synthesis of valuable heterocyclic scaffolds. The strategic positioning of an aryl bromide and an electron-deficient alkene within the same molecule makes it an ideal substrate for intramolecular cyclization reactions. We will focus primarily on the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming strategy, to construct the coumarin core. This guide will elucidate the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Introduction: The Strategic Value of Ethyl 3-(2-Bromophenoxy)acrylate
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Among them, coumarins (1-benzopyran-2-ones) and their derivatives are privileged structures known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The synthesis of these scaffolds often relies on the clever design of precursors that facilitate efficient ring closure.
Ethyl 3-(2-Bromophenoxy)acrylate is a prime example of such a well-designed precursor. It possesses two key reactive handles:
-
An Aryl Bromide : This serves as an ideal site for oxidative addition to a low-valent palladium(0) catalyst, initiating the catalytic cycle.
-
An Electron-Deficient Acrylate : This moiety acts as an excellent acceptor for the newly formed organopalladium species in an intramolecular fashion.
The proximity of these two groups allows for highly efficient intramolecular cyclization, primarily through the Heck reaction, to yield the six-membered heterocyclic core of coumarins.
Core Application: Intramolecular Heck Reaction for Coumarin Synthesis
The intramolecular Heck reaction is one of the most robust methods for constructing cyclic systems.[1][2][3] In the context of Ethyl 3-(2-Bromophenoxy)acrylate, this reaction facilitates the formation of a new carbon-carbon bond between the aromatic ring and the acrylate moiety, leading directly to the coumarin skeleton.
Reaction Mechanism
The catalytic cycle for the intramolecular Heck reaction is a well-established process involving several key steps.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the precursor, forming a square planar Aryl-Pd(II)-Br complex.
-
Alkene Coordination : The tethered acrylate double bond coordinates to the palladium center.
-
Migratory Insertion (Carbopalladation) : The aryl group migrates to one of the carbons of the double bond, forming a new C-C bond and a six-membered ring. This step is typically regioselective, favoring the formation of the exo cyclized product.[5]
-
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated along with the palladium, which re-forms the double bond within the newly formed ring to yield the coumarin product. This step also generates a hydridopalladium(II) species (H-Pd-X).
-
Reductive Elimination : In the presence of a base, the H-Pd-X species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of inorganic salt, thus closing the catalytic cycle.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Experimental Protocol: Synthesis of Coumarin
This protocol provides a general method for the cyclization of Ethyl 3-(2-Bromophenoxy)acrylate. Optimization of base, solvent, and temperature may be required for specific substituted analogs.
Materials:
-
Ethyl 3-(2-Bromophenoxy)acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-(2-Bromophenoxy)acrylate (1.0 eq).
-
Catalyst Preparation: In the same flask, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Solvent and Base: Add anhydrous DMF (or MeCN) to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) as the base.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium black. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure coumarin product.
Key Parameters and Optimization
The success of the intramolecular Heck reaction is dependent on several factors. The following table summarizes key variables and provides insights for optimization.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ can be used directly but is more air-sensitive. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Triphenylphosphine is a cost-effective and generally effective ligand. More sterically bulky phosphines like P(o-tol)₃ can sometimes accelerate the reductive elimination step. Chiral ligands like BINAP can be used for asymmetric variants of the reaction, though this is less relevant for this specific achiral substrate.[2] |
| Base | NEt₃, K₂CO₃, Cs₂CO₃, Ag₂CO₃ | An inorganic base like K₂CO₃ is often robust. Organic bases like NEt₃ are also common. Silver salts (e.g., Ag₂CO₃) can act as halide scavengers, which may promote a "cationic pathway" and sometimes prevent side reactions like double bond isomerization.[5] |
| Solvent | DMF, MeCN, Toluene, Dioxane | Polar aprotic solvents like DMF and MeCN are most common as they effectively dissolve the reaction components and facilitate the polar transition states. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. Higher temperatures can sometimes lead to catalyst decomposition. |
General Experimental Workflow
The process from starting material to purified product follows a standard sequence in synthetic organic chemistry.
Caption: Standard workflow for synthesis and purification.
Conclusion
Ethyl 3-(2-Bromophenoxy)acrylate is a highly effective and versatile precursor for the synthesis of coumarins via the intramolecular Heck reaction. The protocol described herein is robust and can be adapted for various substituted analogs. By understanding the underlying mechanism and the key reaction parameters, researchers can efficiently utilize this precursor to access a wide range of medicinally relevant heterocyclic compounds. The principles outlined also provide a foundation for exploring other potential cyclization strategies, further expanding the synthetic utility of this valuable building block.
References
-
Trost, B. M., Toste, F. D., & Greenman, K. (2003). Atom economy. Palladium-catalyzed formation of coumarins by addition of phenols and alkynoates via a net C-H insertion. Journal of the American Chemical Society, 125(15), 4518-26. [Link]
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Brufani, G., Valentini, F., Sabatelli, F., Di Erasmo, B., Afanasenko, A. M., Li, C. J., & Vaccaro, L. (2022). Valorisation of phenols to coumarins through one-pot palladium-catalysed double C–H functionalizations. RSC. [Link]
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Trost, B. M., Toste, F. D., & Greenman, K. (2003). Atom Economy. Palladium-Catalyzed Formation of Coumarins by Addition of Phenols and Alkynoates via a Net C−H Insertion. Journal of the American Chemical Society, 125(15), 4518-4526. [Link]
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Intermolecular Synthesis of Coumarins from Acid Chlorides and Unactivated Alkynes through Palladium Catalysis. (2025). ETH Zurich Research Collection. [Link]
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Coumarin synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Intramolecular Heck reaction. Wikipedia. [Link]
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Sarpong, R., & Belardi, J. K. (2012). Cascading Radical Cyclization of Bis-Vinyl Ethers: Mechanistic Investigation Reveals a 5-exo/3-exo/retro-3-exo/5-exo Pathway. The Journal of Organic Chemistry, 77(18), 8039-8050. [Link]
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Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
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Ullmann Condensation. SynArchive. [Link]
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Synthesis of benzofurans from o-halo-benzylketones. ResearchGate. [Link]
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Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
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Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. [Link]
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LPDE-Catalyzed Intramolecular Cyclization of Arylimines: A Facile Synthesis of Tetrahydrochromanoquinolines. Thieme. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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A Chan–Evans–Lam Approach to Trisubstituted Vinyl Ethers. UVicSpace. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
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The Intramolecular Heck Reaction. Macmillan Group. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Extremadura. [Link]
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Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. [Link]
-
Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
-
Graphical abstract. Heterocyclic Letters. [Link]
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Application Notes and Protocols for Ethyl 3-(2-Bromophenoxy)acrylate in Polymer Science
Introduction: Unlocking the Potential of Functionalized Acrylate Monomers
The field of polymer science is continually driven by the pursuit of novel monomers that can impart unique functionalities to resulting materials. Ethyl 3-(2-Bromophenoxy)acrylate is a specialized acrylate monomer, the structure of which suggests significant potential for creating polymers with advanced properties. The presence of a bromine atom on the phenoxy group can introduce flame retardancy and a high refractive index.[1][2][3] Furthermore, the phenoxy acrylate structure offers a unique combination of flexibility and aromaticity, which can be tailored for various high-performance applications.
This guide provides a comprehensive overview of the synthesis and polymerization of Ethyl 3-(2-Bromophenoxy)acrylate. It is intended for researchers and professionals in polymer chemistry and materials science, offering detailed protocols and the scientific rationale behind the proposed methodologies. While this specific monomer is not widely commercially available, we present a plausible and robust synthetic route based on established chemical principles, followed by a detailed polymerization protocol using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers.[4][5]
Part 1: Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate Monomer
The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate can be effectively achieved via a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the phenoxide derived from 2-bromophenol, to an α,β-unsaturated carbonyl compound, ethyl acrylate.[6][7][8] The use of a basic catalyst facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which then attacks the β-carbon of ethyl acrylate.
Proposed Synthetic Pathway
The proposed reaction is the base-catalyzed Michael addition of 2-bromophenol to ethyl acrylate.
Caption: Proposed synthesis of Ethyl 3-(2-Bromophenoxy)acrylate via Michael Addition.
Detailed Synthesis Protocol
Materials:
-
2-Bromophenol (99%)
-
Ethyl acrylate (99%, inhibitor removed)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromophenol (1.0 eq). Dissolve the phenol in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the sodium 2-bromophenoxide in situ.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Add ethyl acrylate (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-(2-Bromophenoxy)acrylate monomer.
Table 1: Stoichiometry for the Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Bromophenol | 1.0 | 173.01 | (user defined) |
| Sodium Hydride (60%) | 1.1 | 40.00 (for 100%) | (user defined) |
| Ethyl Acrylate | 1.2 | 100.12 | (user defined) |
| Anhydrous THF | - | - | (user defined) |
Part 2: Polymerization of Ethyl 3-(2-Bromophenoxy)acrylate
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique suitable for a wide range of functional monomers, including acrylates.[9][10][11] ATRP allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and well-defined chain-end functionalities.
Proposed Polymerization Scheme
The ATRP of Ethyl 3-(2-Bromophenoxy)acrylate is initiated by an alkyl halide in the presence of a transition metal complex (e.g., a copper(I) halide) and a ligand.
Caption: Proposed ATRP of Ethyl 3-(2-Bromophenoxy)acrylate.
Detailed ATRP Protocol
Materials:
-
Ethyl 3-(2-Bromophenoxy)acrylate (monomer, synthesized as above)
-
Ethyl α-bromoisobutyrate (EBiB, initiator, 98%)
-
Copper(I) bromide (CuBr, 99.999%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand, 99%)
-
Anisole (solvent, anhydrous, 99.7%)
-
Methanol
-
Tetrahydrofuran (THF, for GPC analysis)
-
Basic alumina
Procedure:
-
Monomer and Ligand Purification: Pass the synthesized monomer and PMDETA through a short column of basic alumina to remove any acidic impurities.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator). Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times to remove oxygen.
-
Addition of Reagents: In a separate flask, prepare a solution of the monomer, EBiB (initiator), and anisole (solvent). Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Initiation: Using a nitrogen-purged syringe, add the deoxygenated PMDETA (ligand) to the Schlenk flask containing CuBr. Then, transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C). Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by dropwise addition of the solution into a large volume of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Table 2: Example Conditions for ATRP of Ethyl 3-(2-Bromophenoxy)acrylate
| Parameter | Condition | Rationale |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100 : 1 : 1 : 1 | Controls molecular weight and polymerization rate. |
| Solvent | Anisole | A polar aprotic solvent suitable for acrylate polymerization. |
| Temperature | 60-90 °C | Affects polymerization rate and control. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | A common and efficient initiator for ATRP of acrylates. |
| Ligand | PMDETA | Forms a soluble and active catalyst complex with CuBr. |
Part 3: Expected Properties and Potential Applications
The unique chemical structure of poly(Ethyl 3-(2-Bromophenoxy)acrylate) is expected to confer several desirable properties, opening up a range of advanced applications.
Flame Retardancy
The presence of bromine in the polymer structure is a well-established strategy for imparting flame retardancy.[12][13][14][15][16][17][18] Brominated compounds can interfere with the combustion cycle in the gas phase, acting as radical scavengers and inhibiting the propagation of flames.[12] This makes poly(Ethyl 3-(2-Bromophenoxy)acrylate) a promising candidate for applications where fire safety is critical, such as in electronics, construction materials, and textiles.[16]
High Refractive Index
Polymers containing heavy atoms like bromine and aromatic rings tend to exhibit high refractive indices.[1][2][3][19] This property is highly sought after in optical applications, including anti-reflective coatings, materials for light-emitting diodes (LEDs), and optical adhesives.[1]
Post-Polymerization Modification
The bromine atom on the phenyl ring can also serve as a handle for post-polymerization modification through various chemical reactions, such as cross-coupling reactions. This allows for further tuning of the polymer's properties or the introduction of other functional groups.
Table 3: Potential Applications of Poly(Ethyl 3-(2-Bromophenoxy)acrylate)
| Application Area | Key Property | Example Use-Cases |
| Electronics | Flame Retardancy, High Refractive Index | Encapsulants for LEDs, flame-retardant casings and circuit boards.[16] |
| Optical Materials | High Refractive Index | Anti-reflective coatings, optical films, and adhesives.[1] |
| Specialty Coatings | Flame Retardancy, Chemical Resistance | Protective coatings for various substrates requiring fire resistance. |
| Advanced Composites | Flame Retardancy | As a matrix material or additive in flame-retardant composites. |
Conclusion
Ethyl 3-(2-Bromophenoxy)acrylate represents a monomer with significant potential for the development of advanced functional polymers. This guide provides a scientifically grounded, though theoretical, framework for its synthesis and polymerization. The proposed protocols, based on well-established Michael addition and Atom Transfer Radical Polymerization techniques, offer a clear path for researchers to explore the properties and applications of this promising monomer. The anticipated flame retardant and high refractive index properties make poly(Ethyl 3-(2-Bromophenoxy)acrylate) a compelling target for future research and development in materials science.
References
-
Controlled Radical Polymerization of Acrylates Regulated by Visible Light | ACS Macro Letters - ACS Publications. (2014, June 2). ACS Publications. [Link]
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Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers | Journal of the American Chemical Society. (2023, September 5). ACS Publications. [Link]
-
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Introduction to Brominated Flame Retardants. (n.d.). [Link]
-
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High-refractive-index polymer - Wikipedia. (n.d.). [Link]
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Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers - ResearchGate. (n.d.). [Link]
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Brominated Flame Retardants Archives - Van Horn, Metz & Co. Inc. (n.d.). [Link]
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Control of Free-Radical Reactivity in Photopolymerization of Acrylates - RadTech. (n.d.). [Link]
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Bromine-based Flame retardants - BSEF. (n.d.). [Link]
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Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed. (2014, June 17). PubMed. [Link]
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Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings - PMC. (n.d.). [Link]
-
Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings | ACS Applied Materials & Interfaces - ACS Publications. (2021, July 13). [Link]
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Fast Bulk Depolymerization of Polymethacrylates by ATRP - PMC - NIH. (2023, August 2). [Link]
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What Is Bromine Used For? - AZoM. (2025, February 5). [Link]
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Tuning the polymer refractive index with nanosized organic dopants - SPIE. (2008, November 5). [Link]
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Brominated flame retardant - Wikipedia. (n.d.). [Link]
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High-Refractive-Index Cross-Linked Cyclic Olefin Polymers with Excellent Transparency via Thiol–Ene Click Reaction | ACS Macro Letters. (2024, June 4). ACS Publications. [Link]
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Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). [Link]
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Flame retardants, high molecular weight brominated polymers. (2017, December 7). [Link]
-
Controlling grafting density and side chain length in poly(n‐butyl acrylate) by ATRP copolymerization of macromonomers - ResearchGate. (n.d.). [Link]
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RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety | Macromolecules - ACS Publications. (2006, June 1). [Link]
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RAFT-Based Polymers for Click Reactions - PMC. (n.d.). [Link]
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ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. (2019, July 26). [Link]
-
(PDF) RAFT-Based Polymers for Click Reactions - ResearchGate. (2022, January 13). [Link]
-
Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates - PMC. (2023, August 24). [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC. (2021, March 23). [Link]
-
RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE - UNCW. (n.d.). [Link]
-
Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications - MDPI. (2024, November 11). [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). [Link]
-
Michael addition reaction - Wikipedia. (n.d.). [Link]
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed. (2022, February 13). [Link]
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Application Note: Intramolecular Heck Cyclization of Ethyl 3-(2-Bromophenoxy)acrylate for the Synthesis of 3-Ethoxycarbonyl Benzofurans
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Rationale
The benzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including anticancer agents, enzyme inhibitors, and diagnostic imaging agents for Alzheimer's disease. Constructing this core efficiently is a critical objective in medicinal chemistry.
This application note details the synthesis of 3-ethoxycarbonyl benzofuran via the palladium-catalyzed intramolecular Heck reaction of ethyl 3-(2-bromophenoxy)acrylate . Originally optimized by1, this methodology leverages a highly regioselective 5-endo-trig cyclization to forge the crucial C2-C3 bond of the benzofuran ring, offering a robust, scalable, and functional-group-tolerant pathway for drug development professionals.
Mechanistic Insights: The 5-endo-trig Anomaly
The intramolecular Heck reaction typically favors exo cyclizations. According to Baldwin's rules, a 5-endo-trig ring closure is stereoelectronically disfavored. However, the geometric constraints of the rigid planar aryl-enol ether system in ethyl 3-(2-bromophenoxy)acrylate alter the trajectory of the transition metal intermediate.
As documented in the broader literature on 2, the Pd(II) center coordinates the tethered alkene, and the subsequent migratory insertion is thermodynamically driven by the imminent formation of the stable aromatic benzofuran system following β -hydride elimination.
Figure 1: Catalytic cycle of the 5-endo-trig intramolecular Heck reaction.
Causality Behind Experimental Choices
-
Catalyst & Ligand (Pd(OAc)₂ / PPh₃): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. A 1:3 molar ratio of Pd to PPh₃ is deliberately chosen. This ensures complete formation of the active Pd(0)L₂ complex while leaving sufficient free ligand in solution to prevent the catalyst from aggregating into inactive palladium black at 110 °C.
-
Base Selection (NaHCO₃): Strong bases (e.g., NaOtBu, KOH) can hydrolyze the ethyl ester or cause degradation of the starting material. NaHCO₃ acts as a mild, insoluble proton sink in DMF, efficiently neutralizing the HBr generated during β -hydride elimination to turn over the catalytic cycle without inducing side reactions.
-
Solvent (DMF): The highly polar nature of DMF stabilizes the polar transition states during oxidative addition. Its high boiling point (153 °C) comfortably accommodates the 110 °C required to overcome the activation energy barrier of the sterically demanding 5-endo-trig insertion.
Quantitative Data & Optimization
The table below summarizes the optimization landscape for the synthesis of 3-ethoxycarbonyl benzofurans, comparing the original Henke protocol with subsequent adaptations documented in the 3.
Table 1: Comparison of Intramolecular Heck Conditions for Benzofuran Synthesis
| Parameter | Henke Protocol (1997) | Frontier Protocol | Wang Protocol (C-H Activation) |
| Substrate | Ethyl 3-(2-bromophenoxy)acrylate | Ethyl 3-(2-iodophenoxy)acrylate | (E)-3-phenoxyacrylate |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (10 mol%) |
| Ligand | PPh₃ (15 mol%) | PPh₃ (15 mol%) | None (Oxidative) |
| Base/Additive | NaHCO₃ | N-Methylmorpholine (NMM) | Oxidative conditions |
| Solvent | DMF | DMF | AcOH / DCE |
| Conditions | 110 °C, 16 h | 110 °C, 16 h | 100 °C, 24 h |
| Isolated Yield | 61% | 74% | 81% |
Note: While the iodo-precursor (Frontier) yields slightly higher conversion, the bromo-precursor (Henke) is often preferred due to the higher stability and lower cost of 2-bromophenol starting materials.
Step-by-Step Experimental Protocol
Scale: 1.0 mmol (Standard R&D scale)
Materials Required
-
Ethyl 3-(2-bromophenoxy)acrylate: 271 mg (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate[Pd(OAc)₂]: 11.2 mg (0.05 mmol, 5 mol%)
-
Triphenylphosphine [PPh₃]: 39.3 mg (0.15 mmol, 15 mol%)
-
Sodium bicarbonate [NaHCO₃]: 210 mg (2.5 mmol, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL
Execution Steps
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and NaHCO₃.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. (Causality: Oxygen rapidly oxidizes PPh₃ to triphenylphosphine oxide, starving the Pd catalyst of ligands and causing premature deactivation).
-
Substrate Introduction: Dissolve the ethyl 3-(2-bromophenoxy)acrylate in 5.0 mL of anhydrous, degassed DMF. Inject this solution into the Schlenk flask via a gas-tight syringe.
-
Reaction: Transfer the flask to a pre-heated oil bath set to 110 °C. Stir vigorously for 16 hours under a positive pressure of Argon.
-
Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark reaction mixture with Ethyl Acetate (20 mL). Filter the mixture through a short pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (3 × 20 mL) to completely partition the DMF into the aqueous phase. Follow with a brine wash (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% EtOAc in Hexanes) to afford the product as a pale yellow oil.
Self-Validating System & Quality Control
To ensure the integrity of the protocol, the following analytical checkpoints must be utilized to validate the transformation:
-
TLC Monitoring: Spot an aliquot on a silica gel plate (Eluent: 10% EtOAc in Hexanes). The starting material (Rf ~0.5) should be consumed. The product appears as a new, highly UV-active spot at Rf ~0.4 under 254 nm light.
-
¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal for successful cyclization is the C2-H proton of the benzofuran ring . Due to the adjacent oxygen and the electron-withdrawing ester group at C3, this proton is highly deshielded and appears as a sharp, distinct singlet at δ 8.20 – 8.30 ppm . The ethyl ester signals will remain intact, appearing as a quartet at δ ~4.4 ppm and a triplet at δ ~1.4 ppm.
-
Mass Spectrometry (LC-MS): Confirm the mass of the product (C₁₁H₁₀O₃, Exact Mass: 190.06). In ESI+ mode, look for the [M+H]⁺ ion at m/z 191.1 .
References
-
Henke, B. R.; Aquino, C. J.; Birkemo, L. S.; Croom, D. K. (1997). "Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists." Journal of Medicinal Chemistry, 40(17), 2706-2725. 1
-
Organic Syntheses Procedure Addendum (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses. 3
-
Wikipedia Contributors. "Intramolecular Heck reaction." Wikipedia, The Free Encyclopedia. 2
Sources
Application Note: Mild and Chemoselective Ester Hydrolysis of Ethyl 3-(2-Bromophenoxy)acrylate
Introduction & Mechanistic Rationale
The hydrolysis of α,β -unsaturated esters bearing β -heteroatom substituents, such as Ethyl 3-(2-Bromophenoxy)acrylate , presents a unique chemoselectivity challenge in organic synthesis and drug development. Under strongly basic conditions (e.g., refluxing NaOH or KOH), the β -phenoxy group is highly susceptible to nucleophilic displacement. Hydroxide can undergo a conjugate addition (Michael-type attack) at the β -carbon, leading to the subsequent elimination of the 2-bromophenoxide leaving group and degradation of the enol ether framework.
To suppress this side reaction and drive high-yielding ester cleavage, a mild, lithium-mediated saponification protocol is strictly required.
Reagent Selection & Causality
Saponification proceeds via a classical nucleophilic addition-elimination mechanism[1]. When utilizing Lithium Hydroxide Monohydrate (LiOH·H 2 O) in a ternary solvent system (THF/MeOH/H 2 O), the lithium cation (Li + ) plays a critical, dual role. It acts as a mild Lewis acid, coordinating specifically to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the localized attack of the hydroxide anion and kinetically favoring ester cleavage over β -carbon conjugate addition[2].
Table 1: Reagent Selection Matrix for Phenoxyacrylate Hydrolysis
| Reagent System | Phase Behavior | Hydrolysis Rate | Side-Reaction Risk ( β -Elimination) | Recommendation |
| NaOH / H 2 O / EtOH | Biphasic / Monophasic | Very Fast | High (Cleavage of phenoxy group) | Not Recommended |
| HCl / H 2 O / Dioxane | Monophasic | Very Slow | Low | Poor yield, reversible |
| LiOH / THF / MeOH / H 2 O | Monophasic | Fast | Very Low (Li + coordination) | Gold Standard |
Solvent Causality: Ethyl 3-(2-bromophenoxy)acrylate is highly lipophilic. A binary THF/H 2 O system often results in a biphasic mixture, slowing the reaction and requiring vigorous stirring or heating. The addition of Methanol (MeOH) acts as a co-solvent bridge, creating a monophasic system that ensures rapid, homogeneous kinetics at ambient temperature without the need for thermal activation[3].
Reaction Mechanism
Lithium-mediated saponification mechanism of Ethyl 3-(2-Bromophenoxy)acrylate.
Experimental Protocol
Materials Required:
-
Ethyl 3-(2-Bromophenoxy)acrylate (1.0 eq, limiting reagent)
-
Lithium hydroxide monohydrate (LiOH·H 2 O) (2.0 eq)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H 2 O) (Ratio 2:1:1 v/v/v)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na 2 SO 4 )
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a round-bottom flask with Ethyl 3-(2-Bromophenoxy)acrylate (e.g., 1.0 mmol). Add THF (2.0 mL) and MeOH (1.0 mL). Stir magnetically until a clear, homogeneous solution is achieved.
-
Base Preparation & Addition: Dissolve LiOH·H 2 O (2.0 mmol, 84 mg) in deionized H 2 O (1.0 mL). Cool the organic substrate solution to 0 °C using an ice-water bath. Add the aqueous LiOH solution dropwise over 5 minutes to prevent localized exothermic degradation.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 1.5 to 2 hours.
-
Volatile Removal: Once the reaction is deemed complete, concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the THF and MeOH. Critical Step: Do not evaporate to total dryness; leave the basic aqueous layer intact to keep the product solubilized as the lithium carboxylate salt.
-
Acidification: Dilute the remaining aqueous residue with 5 mL of H 2 O and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2-3. A white to off-white precipitate of 3-(2-Bromophenoxy)acrylic acid will form.
-
Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na 2 SO 4 .
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the pure 3-(2-Bromophenoxy)acrylic acid.
Workflow Visualization
Step-by-step workflow for the hydrolysis and isolation of the target acid.
In-Process Tracking & Analytical Validation
A self-validating protocol requires orthogonal tracking methods to ensure the desired transformation has occurred without β -elimination side reactions.
-
TLC Tracking: The starting ester typically has an Rf of ~0.6 in an eluent of 3:1 Hexanes:EtOAc and is highly UV-active. Upon complete hydrolysis, this spot will disappear. After acidification, the free carboxylic acid will appear at Rf ~0.2-0.3. (Pro-tip: Adding 1% Glacial Acetic Acid to the TLC eluent prevents the carboxylic acid from streaking on the silica plate).
-
LCMS Validation: Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry. Look for the disappearance of the parent mass and the emergence of the [M−H]− peak in negative electrospray ionization (ESI-) mode, confirming the presence of the carboxylic acid.
-
NMR Confirmation: In 1 H NMR (using CDCl 3 or DMSO- d6 ), the disappearance of the ethyl group signals (a distinct quartet at ~4.2 ppm and a triplet at ~1.3 ppm) confirms complete ester cleavage. Crucially, the preservation of the vinylic doublets (typically J=12−14 Hz for the E-isomer) confirms that the enol ether ( β -phenoxy linkage) remains fully intact.
References
-
Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Available at:[Link][1]
-
Sato, M., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Molecules, 2021. Available at:[Link][2]
-
Common Organic Chemistry. "Ester to Acid - Common Conditions." Available at:[Link][3]
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
Abstract
This application note provides a comprehensive guide to the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate via a microwave-assisted copper-catalyzed reaction. The protocol detailed herein leverages the principles of the Ullmann condensation and Michael addition, offering a rapid, efficient, and high-yield pathway to the target molecule. Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to mere minutes, aligning with the principles of green chemistry by minimizing energy consumption and often improving reaction efficiency.[1][2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful execution.
Introduction and Scientific Background
Ethyl 3-(2-Bromophenoxy)acrylate is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and functional materials. The molecule incorporates a vinyl ether linkage, an acrylate moiety which is a Michael acceptor, and a brominated aromatic ring, offering multiple sites for further chemical transformations.
Traditionally, the synthesis of such aryl vinyl ethers can be challenging, often requiring harsh reaction conditions, long reaction times, and resulting in moderate yields. The Ullmann condensation, a copper-catalyzed reaction for forming carbon-heteroatom bonds, is a cornerstone of C-O bond formation.[5][6] However, classical Ullmann reactions are notorious for requiring high temperatures and long durations.[7]
The advent of microwave-assisted organic synthesis has revolutionized many classical organic reactions.[8] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture by directly interacting with polar molecules.[3] This often leads to a dramatic acceleration of reaction rates, improved yields, and higher product purity compared to conventional heating methods.[1][7] For Ullmann-type reactions, microwave heating has been shown to reduce reaction times from several hours to as little as 2-20 minutes.[7]
This protocol details a microwave-assisted synthesis of Ethyl 3-(2-Bromophenoxy)acrylate from 2-Bromophenol and Ethyl propiolate. The reaction is believed to proceed through a copper-catalyzed Michael addition of the phenoxide to the activated alkyne of ethyl propiolate. The use of microwave irradiation makes this an attractive and efficient method for laboratory-scale synthesis.
Reaction Principle and Mechanism
The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate is achieved through a copper(I)-catalyzed conjugate addition of 2-bromophenol to ethyl propiolate. The proposed mechanism involves the following key steps:
-
Deprotonation: The base, cesium carbonate, deprotonates the hydroxyl group of 2-bromophenol to form the more nucleophilic 2-bromophenoxide.
-
Catalyst Activation: A copper(I) salt (e.g., CuI) acts as the catalyst.
-
Nucleophilic Attack: The 2-bromophenoxide coordinates with the copper catalyst and then undergoes a nucleophilic attack on the electron-deficient alkyne of ethyl propiolate (a Michael acceptor).
-
Protonation: The resulting enolate is protonated during the work-up to yield the final product, Ethyl 3-(2-Bromophenoxy)acrylate.
The use of microwave energy significantly accelerates the rate-determining steps of this catalytic cycle, leading to a rapid and efficient conversion to the desired product.
Experimental Protocol
3.1 Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Bromophenol | Reagent Grade, ≥98% | Sigma-Aldrich | 95-56-7 |
| Ethyl propiolate | ≥99% | Thermo Scientific | 623-47-2 |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Sigma-Aldrich | 7681-65-4 |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | 534-17-8 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Saturated aq. NaCl (Brine) | 7647-14-5 | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 |
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover SP, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
NMR Spectrometer
-
Mass Spectrometer
3.2 Step-by-Step Synthesis Protocol
Caution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Bromophenol (173 mg, 1.0 mmol, 1.0 equiv.).
-
Add Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%).
-
Add Cesium Carbonate (489 mg, 1.5 mmol, 1.5 equiv.).
-
-
Solvent and Reactant Addition:
-
Add 3 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.
-
Add Ethyl propiolate (123 mg, 1.25 mmol, 1.25 equiv.) to the reaction mixture.
-
Seal the vial with a microwave-safe cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 120 °C (use ramp to temperature)
-
Hold Time: 15 minutes
-
Power: 100-200 W (dynamic power control to maintain temperature)
-
Stirring: High
-
Figure 1: Experimental workflow for the microwave-assisted synthesis. -
-
Reaction Work-up and Product Isolation:
-
After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc) as the eluent.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 3-(2-Bromophenoxy)acrylate as a colorless to pale yellow oil.
-
3.3 Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Results and Discussion
4.1 Expected Outcome
This protocol is expected to provide Ethyl 3-(2-Bromophenoxy)acrylate in good to excellent yield (typically >80%). The microwave-assisted method is significantly faster than conventional heating, which could take several hours to achieve a similar conversion.
4.2 Optimization and Troubleshooting
The reaction parameters provided are a starting point and may be optimized for different microwave systems or scales.
Table 2: Troubleshooting and Optimization Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time (e.g., to 20-30 min) or temperature (e.g., to 140 °C). Ensure all reagents are anhydrous. |
| Catalyst deactivation | Use fresh CuI. Consider degassing the solvent before use. | |
| Formation of Byproducts | Side reactions at high temp | Decrease the reaction temperature (e.g., to 100 °C) and extend the time if necessary. |
| No Reaction | Ineffective base | Ensure Cs₂CO₃ is dry. Consider using an alternative base like K₂CO₃, although it may be less effective. |
The choice of a copper catalyst and base is crucial for the success of Ullmann-type reactions.[9] While CuI is effective, other copper sources like copper powder could also be explored.[9] Cesium carbonate is a highly effective base for this type of transformation due to its high solubility in organic solvents and its ability to efficiently deprotonate phenols.
Conclusion
This application note details a robust and efficient protocol for the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate using microwave-assisted copper-catalyzed chemistry. The method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and operational simplicity.[10] This protocol serves as a valuable tool for chemists in both academic and industrial settings, enabling rapid access to this versatile chemical intermediate. The principles outlined here can also be adapted for the synthesis of a wider range of substituted aryl vinyl ethers.
References
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
D'Angelo, N. D., et al. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Tetrahedron Letters, 47(29), 5045-5048. [Link]
-
Müller, T. J. J., & Baqi, Y. (2007). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Organic Letters, 9(7), 1347-1350. [Link]
-
Microwave-assisted Cu-catalysed Ullmann synthesis in a continuous-flow milli-plant. (n.d.). Eindhoven University of Technology Research Portal. [Link]
-
Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast. [Link]
-
Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. (n.d.). PrepChem.com. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1006. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. [Link]
-
Supplementary Information. (n.d.). [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
-
METHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses. [Link]
-
Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers, Their Physico-Chemical and Biological Characteristics. (2022). Molecules, 27(2), 379. [Link]
-
Ethyl acrylate. (n.d.). Wikipedia. [Link]
-
Ethyl acrylate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). Molecules, 26(20), 6271. [Link]
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The Strategic Role of Ethyl 3-(2-Bromophenoxy)acrylate in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: Unveiling a Key Building Block in Modern Drug Synthesis
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Ethyl 3-(2-Bromophenoxy)acrylate has emerged as a significant building block, particularly in the synthesis of a class of potent agricultural fungicides known as strobilurins. Its unique structural features, combining a reactive acrylate moiety with a functionalized phenoxy group, provide a strategic entry point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, applications, and detailed protocols involving Ethyl 3-(2-Bromophenoxy)acrylate, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles, offering a robust framework for its practical application in the laboratory and beyond.
Core Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate: A Two-Step Approach
The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate is efficiently achieved through a two-step sequence commencing with the preparation of the key aldehyde intermediate, 2-bromophenoxyacetaldehyde, followed by a highly stereoselective Horner-Wadsworth-Emmons (HWE) reaction.
Step 1: Synthesis of 2-Bromophenoxyacetaldehyde via Williamson Ether Synthesis
The initial step involves the formation of an ether linkage between 2-bromophenol and a suitable two-carbon electrophile, a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via an S(_N)2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile.[2][3]
Protocol 1: Synthesis of 2-Bromophenoxyacetaldehyde
Materials:
-
2-Bromophenol
-
2-Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/g of 2-bromophenol).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.
-
Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.
-
To a round-bottom flask, add the crude acetal and a 1 M HCl solution. Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the acetal.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-bromophenoxyacetaldehyde as an oil, which can be used in the next step without further purification.
Step 2: The Horner-Wadsworth-Emmons (HWE) Reaction for Acrylate Formation
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[4] In this case, it is employed to convert 2-bromophenoxyacetaldehyde into Ethyl 3-(2-Bromophenoxy)acrylate with a high preference for the thermodynamically more stable (E)-isomer.[5] The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with the aldehyde.[6]
Protocol 2: Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
Materials:
-
2-Bromophenoxyacetaldehyde (from Protocol 1)
-
Triethyl phosphonoacetate[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will become clear, indicating the formation of the phosphonate ylide.
-
To this ylide solution, add a solution of 2-bromophenoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-(2-Bromophenoxy)acrylate.
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Bromophenoxyacetaldehyde | C₈H₇BrO₂ | 215.04 | 80-90 | Oil |
| Ethyl 3-(2-Bromophenoxy)acrylate | C₁₁H₁₁BrO₂ | 271.11 | 75-85 | Liquid |
Application in the Synthesis of Strobilurin Fungicides: The Pyraclostrobin Case
Strobilurins are a class of highly effective, broad-spectrum fungicides used extensively in agriculture.[8][9] Their mode of action involves the inhibition of mitochondrial respiration in fungi.[9] Pyraclostrobin is a prominent member of this class, and its synthesis provides an excellent example of the utility of Ethyl 3-(2-Bromophenoxy)acrylate as a key intermediate.[10][11] The acrylate moiety of this intermediate serves as the foundational element for the characteristic β-methoxyacrylate pharmacophore of strobilurins.[12]
The synthesis of pyraclostrobin involves multiple steps, with the formation of the core strobilurin structure being a critical phase.[13] While patents often describe the overall transformation, the role of intermediates like Ethyl 3-(2-Bromophenoxy)acrylate is implicitly crucial for building the desired molecular framework.[5][14]
Diagram 1: Synthetic Pathway to Pyraclostrobin
Caption: General experimental workflow.
Safety and Handling
Ethyl 3-(2-Bromophenoxy)acrylate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Ethyl 3-(2-Bromophenoxy)acrylate: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Always consult the Safety Data Sheet (SDS) for each reagent before use for comprehensive safety information. [15][16][17][18]
Conclusion and Future Perspectives
Ethyl 3-(2-Bromophenoxy)acrylate stands as a valuable and versatile intermediate in the synthesis of complex APIs, most notably the strobilurin class of fungicides. The synthetic route, employing the robust Williamson ether synthesis and the stereoselective Horner-Wadsworth-Emmons reaction, is both efficient and scalable. The strategic placement of the bromo-substituent provides a key point for further molecular diversification, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies and the development of new and improved APIs. [19][20]As the demand for more effective and environmentally benign agrochemicals and pharmaceuticals continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
-
Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Design, synthesis, and fungicidal activities of new strobilurin derivatives. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis process of pyraclostrobin. (2021). Patsnap. Available at: [Link]
-
Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
- CN106008347A - Synthesis technology of pyraclostrobin. (n.d.). Google Patents.
-
Synthesis technology of pyraclostrobin (2016). (n.d.). SciSpace. Available at: [Link]
- CN106117143B - A kind of preparation method of pyraclostrobin. (n.d.). Google Patents.
-
Strobilurins: Evolution of a New Class of Active Substances. (n.d.). David Moore's World of Fungi. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Safety Data Sheet - 3M Screen Printing Ink 9800CL-UV. (2021). 3M. Available at: [Link]
-
Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. (2017). SciSpace. Available at: [Link]
-
SAFETY DATA SHEET - according to Regulation CLP 1270/2008. (n.d.). Formosa Plastics Corporation. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis method of pyraclostrobin. (2015). Patsnap Eureka. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Available at: [Link]
-
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. (n.d.). PMC. Available at: [Link]
-
11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023). YouTube. Available at: [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2003). ARKIVOC. Available at: [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023). PubMed. Available at: [Link]
- EP0340408A1 - Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones. (n.d.). Google Patents.
-
ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses. Available at: [Link]
-
Methoxyacrylates. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates. (n.d.). ChemRxiv. Available at: [Link]
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). PMC. Available at: [Link]
-
Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve reaction yield in Ethyl 3-(2-Bromophenoxy)acrylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity.
Introduction: The Synthetic Challenge
The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate, a valuable intermediate in various chemical and pharmaceutical applications, typically proceeds via a copper-catalyzed C-O cross-coupling reaction, a variant of the Ullmann condensation.[1][2] This reaction involves the formation of an ether bond between an aryl halide (2-bromophenol) and an acrylate moiety. While effective, the Ullmann-type reaction is notoriously sensitive to reaction conditions, and achieving high yields can be challenging. Common issues include low conversion rates, formation of significant side products, and difficulties in product purification.
This guide provides a structured approach to understanding the critical parameters of the synthesis, troubleshooting common problems, and implementing optimized protocols.
Section 1: Understanding the Core Synthesis
Q: What is the primary reaction mechanism for synthesizing Ethyl 3-(2-Bromophenoxy)acrylate?
The most effective route is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-bromophenol with an appropriate acrylate partner, such as ethyl propiolate or ethyl 3-bromoacrylate. The reaction is typically mediated by a copper catalyst and a base in a polar aprotic solvent.[3]
The generally accepted mechanism for this C-O coupling involves a Cu(I)/Cu(III) catalytic cycle:
-
Formation of Copper(I) Phenoxide: The base deprotonates 2-bromophenol to form the corresponding phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (if the reaction starts with an aryl halide and an alcohol) or another substrate undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding Ethyl 3-(2-Bromophenoxy)acrylate and regenerating the active Cu(I) catalyst.
Below is a simplified representation of the catalytic cycle.
Caption: Simplified catalytic cycle for the Ullmann C-O coupling.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low or failing completely. What are the critical parameters to investigate?
Low yield is the most frequent problem. A systematic, step-by-step investigation is the key to identifying the root cause.
Caption: A systematic workflow for troubleshooting low reaction yield.
1. Reagent Quality and Purity:
-
2-Bromophenol: Ensure it is free from water and other impurities. Using a freshly opened bottle or purifying by distillation is recommended.
-
Ethyl Propiolate/Acrylate Derivative: These reagents can be prone to polymerization. Use a fresh, inhibitor-free source if possible, or pass it through a short column of basic alumina to remove inhibitors just before use.
-
Solvent: The use of dry, high-purity polar aprotic solvents (e.g., DMF, NMP, DMSO) is critical.[1] Water can deactivate the catalyst and lead to hydrolysis of the ester product. Use anhydrous grade solvents.
2. Catalyst System Integrity:
-
Catalyst Choice: Copper(I) iodide (CuI) is a common and effective catalyst. Other sources like Cu₂O or CuBr can also be used. For challenging couplings, the addition of a ligand is often essential.
-
Ligands: Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can stabilize the copper catalyst, improve its solubility, and accelerate the reaction.[1]
-
Catalyst Loading: While catalytic amounts (5-10 mol%) are typical for modern Ullmann reactions, traditional protocols sometimes use stoichiometric amounts of copper.[1] If your yield is low, consider increasing the catalyst loading to 20 mol%.
3. Base and Temperature Optimization:
-
Base Selection: The base's role is to deprotonate the phenol. A moderately strong, non-nucleophilic base is ideal.
-
K₂CO₃: A common, cost-effective choice. It must be finely powdered and dried before use to maximize its surface area and reactivity.
-
Cs₂CO₃: Often gives superior yields due to its higher solubility in organic solvents and the "caesium effect," but it is more expensive.
-
-
Temperature Control: Ullmann reactions typically require high temperatures (100-160 °C) to proceed at a reasonable rate.[1] However, excessive heat can lead to decomposition and polymerization of the acrylate. The optimal temperature is solvent-dependent.
| Solvent | Recommended Temperature Range (°C) | Boiling Point (°C) |
| Dimethylformamide (DMF) | 110 - 130 | 153 |
| N-Methyl-2-pyrrolidone (NMP) | 140 - 160 | 202 |
| Dimethyl sulfoxide (DMSO) | 120 - 140 | 189 |
4. Inert Atmosphere:
-
The Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen, especially at high temperatures. It is crucial to assemble the reaction under an inert atmosphere (Nitrogen or Argon) and maintain it throughout the experiment.
Q2: I'm observing significant side products. What are they and how can I minimize them?
-
Side Product 1: Homocoupling of 2-Bromophenol: You may observe the formation of a biaryl ether dimer. This arises from the self-coupling of the copper phenoxide intermediate.
-
Solution: Use the correct stoichiometry. Ensure the acrylate coupling partner is present in a slight excess (1.1-1.2 equivalents). Slow addition of the 2-bromophenol to the reaction mixture can also minimize its concentration and reduce self-coupling.
-
-
Side Product 2: Polymerization of Acrylate: Acrylates are known to polymerize at elevated temperatures.[4] This is often observed as an intractable solid or oil in the reaction flask.
-
Solution: Add a polymerization inhibitor like hydroquinone or phenothiazine to the reaction mixture.[5] Also, avoid unnecessarily high temperatures or prolonged reaction times.
-
Q3: The reaction is sluggish and does not go to completion. What can I do?
-
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments, while monitoring for decomposition.
-
Add a Ligand: If you are not already using one, adding a ligand like 1,10-phenanthroline (at twice the molar amount of the copper catalyst) can dramatically increase the reaction rate.
-
Change Solvent: Switching to a higher-boiling solvent like NMP can allow for higher reaction temperatures, pushing the equilibrium towards the product.
-
Check Base Efficacy: Ensure your base is finely powdered and completely dry. Clumped or wet base will have poor reactivity.
Q4: I'm having difficulty purifying the final product. What are the recommended procedures?
-
Workup: The primary challenge in the workup is the removal of the copper catalyst.
-
After cooling the reaction, dilute the mixture with a solvent like ethyl acetate or toluene.
-
Wash the organic layer with aqueous ammonium hydroxide or a saturated solution of ammonium chloride. The ammonia will complex with the copper salts, extracting them into the aqueous phase (which will turn deep blue). Repeat until the blue color is no longer intense.
-
Wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Column chromatography is typically required to obtain a high-purity product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing to 20%) is usually effective.[6] Monitor the fractions by Thin Layer Chromatography (TLC).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants? A typical starting point is:
-
2-Bromophenol: 1.0 equivalent
-
Ethyl Propiolate: 1.2 equivalents
-
Copper(I) Iodide: 0.1 equivalents (10 mol%)
-
Ligand (e.g., 1,10-phenanthroline): 0.2 equivalents (20 mol%)
-
Base (e.g., K₂CO₃): 2.0 equivalents
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a hexane/ethyl acetate solvent system (e.g., 4:1). Spot the starting material (2-bromophenol) and the reaction mixture side-by-side. The product, being larger and more polar than the starting materials, will have a different Rf value. The disappearance of the 2-bromophenol spot is a good indicator of reaction completion.
Q3: Are there any specific safety precautions for this reaction?
-
Solvents: DMF, NMP, and DMSO are reproductive toxins and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Work in a well-ventilated chemical fume hood.
-
Reagents: 2-Bromophenol is corrosive and toxic. Ethyl propiolate is a lachrymator. Handle with care.
-
High Temperatures: Use appropriate heating mantles and ensure glassware is free of cracks.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis.
Materials:
-
2-Bromophenol (1.73 g, 10.0 mmol, 1.0 eq)
-
Ethyl propiolate (1.18 g, 12.0 mmol, 1.2 eq)
-
Copper(I) iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)
-
1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.76 g, 20.0 mmol, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (40 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous DMF via syringe.
-
Add the 2-bromophenol, followed by the ethyl propiolate, via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel and wash with 10% aqueous ammonium hydroxide (3 x 50 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Ethyl 3-(2-Bromophenoxy)acrylate.
References
- Organic Syntheses Procedure. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE.
- MDPI. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- Wikipedia. (n.d.). Ullmann condensation.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Syntheses Procedure. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE.
- PMC. (n.d.). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate.
- Taylor & Francis Online. (n.d.). Ethyl acrylate – Knowledge and References.
- ChemicalBook. (2026). ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2.
- Sigma-Aldrich. (n.d.). Ethyl 3-(2-bromophenyl)acrylate | 99134-25-5.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ethyl acrylate.
- Google Patents. (n.d.). CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound.
- Google Patents. (n.d.). US20120203028A1 - Process for the preparation of pure acrylate esters.
- ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
- MDPI. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids.
- Chemistry Stack Exchange. (2020). How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid?.
- AWS. (n.d.). Example of Ethyl acrylate Purification.
- ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
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- 5. US20120203028A1 - Process for the preparation of pure acrylate esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting common impurities in Ethyl 3-(2-Bromophenoxy)acrylate preparation
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate. Here, we address common impurities and troubleshooting strategies encountered during its preparation, which typically proceeds via a Williamson ether synthesis. Our approach is rooted in established chemical principles to provide a robust framework for identifying, mitigating, and resolving common synthetic challenges.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate involves the reaction of a 2-bromophenoxide salt with an ethyl acrylate derivative, a classic example of the Williamson ether synthesis.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities, impacting yield and purity. This guide provides a systematic approach to troubleshooting these common issues.
Problem 1: Low Yield of the Desired Product
A low yield of Ethyl 3-(2-Bromophenoxy)acrylate is a frequent issue that can stem from several factors, from incomplete reactions to the predominance of side reactions.
Possible Causes and Solutions:
-
Incomplete Deprotonation of 2-Bromophenol: The reaction requires the formation of the 2-bromophenoxide, a potent nucleophile. Incomplete deprotonation of the starting phenol will result in unreacted starting material and consequently, a lower yield.
-
Solution: Ensure the use of a sufficiently strong base in at least a stoichiometric amount. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction outcome; for instance, stronger bases like NaH ensure complete deprotonation but may require more stringent anhydrous conditions.[3]
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[2] Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions such as elimination.
-
Solution: The optimal temperature is typically in the range of 60-100 °C. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the ideal temperature and reaction time for your specific conditions.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction like the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[3]
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. Protic solvents (e.g., ethanol, water) should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
-
Elimination Side Reaction: If the electrophile is susceptible to elimination (e.g., a secondary or tertiary halide), this can be a major competing pathway, leading to the formation of byproducts and a lower yield of the desired ether.[4]
-
Solution: Utilize a primary electrophile, such as ethyl 3-bromopropionate. If using a different acrylate derivative, ensure it is a primary halide or a good leaving group on a primary carbon.
-
Problem 2: Presence of Unreacted 2-Bromophenol
The presence of a significant amount of unreacted 2-bromophenol in the final product is a common impurity issue.
Possible Causes and Solutions:
-
Insufficient Base: As mentioned, incomplete deprotonation will leave unreacted phenol.
-
Solution: Use at least one equivalent of a suitable base. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the phenol to the phenoxide.
-
-
Reaction Stoichiometry: An excess of the phenol starting material relative to the alkylating agent will naturally result in unreacted phenol.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the ethyl acrylate derivative (e.g., 1.1 equivalents) can help drive the reaction to completion and consume all the 2-bromophenol.
-
Protocol for Removal of Unreacted 2-Bromophenol:
Unreacted 2-bromophenol can typically be removed by a basic aqueous wash during the workup.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic wash will deprotonate the acidic phenol, forming the water-soluble phenoxide salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Problem 3: Formation of C-Alkylated Byproducts
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation), leading to isomeric impurities.[4]
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent significantly influences the ratio of O- to C-alkylation. Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available for reaction and favoring C-alkylation.
-
Solution: As recommended for improving yield, use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[3]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
-
Solution: While less commonly varied, using a larger, "softer" cation like cesium (with Cs₂CO₃ as the base) can sometimes favor O-alkylation.
-
Visualizing O- vs. C-Alkylation:
Caption: Competing O- and C-alkylation pathways for the 2-bromophenoxide ion.
Problem 4: Presence of Polymeric Material
Acrylate monomers are known to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[5] This can lead to the formation of oligomers or polymers, which can complicate purification.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can initiate thermal polymerization of the acrylate moiety.
-
Solution: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate.
-
-
Presence of Radical Initiators: Trace impurities in the reagents or solvent can act as radical initiators.
-
Solution: Use high-purity reagents and solvents. The addition of a radical inhibitor to the reaction mixture can be highly effective.
-
Common Polymerization Inhibitors:
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100-200 ppm | Effective in the presence of oxygen.[5] |
| Monomethyl ether of hydroquinone (MEHQ) | 100-200 ppm | A common and effective inhibitor.[6][7] |
| Phenothiazine (PTZ) | 100-500 ppm | Can be used for higher temperature processes.[6][7] |
Protocol for Removing Polymerization Inhibitors:
If a polymerization inhibitor is used, it may need to be removed from the final product. This can often be achieved by column chromatography or by a basic wash if the inhibitor is acidic (like hydroquinone).
Problem 5: Hydrolysis of the Ethyl Ester
The ethyl ester of the acrylate can be susceptible to hydrolysis under basic conditions, especially in the presence of water, to form the corresponding carboxylic acid.[8][9]
Possible Causes and Solutions:
-
Presence of Water in the Reaction: Using wet solvents or reagents can introduce water, which can participate in the hydrolysis of the ester, especially at elevated temperatures with a base present.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Aqueous Workup with Strong Base: A prolonged or overly harsh basic aqueous workup can lead to ester hydrolysis.
-
Solution: Perform the basic wash efficiently and avoid letting the reaction mixture sit in the basic aqueous phase for an extended period. Use a milder base like sodium bicarbonate if hydrolysis is a significant issue.
-
Visualizing the Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: The choice of base depends on several factors, including the desired reaction rate and the need to avoid side reactions. Potassium carbonate (K₂CO₃) is a good starting point as it is a mild and effective base for phenol alkylation.[3] For a faster reaction, stronger bases like sodium hydride (NaH) can be used, but require strict anhydrous conditions to prevent decomposition and ensure safety.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (2-bromophenol and the ethyl acrylate derivative) from the product. The disappearance of the limiting reagent and the appearance of the product spot can be used to gauge the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What analytical techniques are best for identifying impurities?
A3: A combination of techniques is often most effective.
-
HPLC-UV: Useful for separating and quantifying the product and non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of isolated impurities.[12]
Q4: How can I purify the final product?
A4: The primary methods for purification are:
-
Aqueous Workup: As described above, a basic wash is effective for removing unreacted phenol.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials, C-alkylated byproducts, and other non-polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Q5: My product is an oil, but I've seen reports of it being a solid. Why is that?
A5: The physical state of a compound at room temperature can be influenced by its purity. The presence of even small amounts of impurities can depress the melting point, causing a compound that is a solid when pure to appear as an oil. Thorough purification should yield a product with a consistent physical state and a sharp melting point if it is a solid.
References
-
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. (2023). TIJER. [Link]
-
Acrylic Ester Polymers. (n.d.). In Free. [Link]
-
Polymerisation inhibitor - Wikipedia. (n.d.). [Link]
-
Kuznetsova, N., et al. (2016). Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers. Taylor & Francis Online, 7(11), 1279-1286. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). [Link]
-
The Williamson Ether Synthesis. (n.d.). [Link]
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. (2012, February 10). ACS Publications. [Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (n.d.). ResearchGate. [Link]
-
Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. (n.d.). PrepChem.com. [Link]
-
Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. (1997). PubMed. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (2025, April 11). Royal Society of Chemistry. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
-
Ch16 : ROH + R' X -> ROR' (Williamson). (n.d.). University of Calgary. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
2-Bromophenol | C6H5BrO | CID 7244. (n.d.). PubChem. [Link]
-
Ethyl acrylate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. [Link]
-
Ethyl acrylate - Wikipedia. (n.d.). [Link]
-
Academic Sciences - International Journal of Chemistry Research. (2011, October 21). [Link]
-
2-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. [Link]
-
2-Bromophenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). PMC. [Link]
-
One-Pot Synthesis of α-Substituted Acrylates. (2018, May 29). ResearchGate. [Link]
-
Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. (n.d.). Der Pharma Chemica. [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.). E3S Web of Conferences. [Link]
-
Separation of Ethyl acrylate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022, November 18). BrJAC. [Link]
-
Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. (2026, March 7). ResearchGate. [Link]
- US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent. (n.d.).
-
Photoredox-enabled 1,2-dialkylation of α-substituted acrylates via Ireland–Claisen rearrangement. (n.d.). PMC. [Link]
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical. (n.d.). Gcms.cz. [Link]
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Technical Support Center: Column Chromatography Purification of Crude Ethyl 3-(2-Bromophenoxy)acrylate
Welcome to the technical support center for the purification of crude Ethyl 3-(2-Bromophenoxy)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this specific molecule via column chromatography.
Introduction
Ethyl 3-(2-Bromophenoxy)acrylate is a molecule featuring a brominated aromatic ring, an ether linkage, and an acrylate ester. This combination of functional groups presents a unique set of challenges during purification by silica gel chromatography. Issues such as co-elution of impurities, product degradation on the stationary phase, and poor separation are common. This guide offers a structured approach to troubleshooting these problems, grounded in the principles of chromatography and extensive field experience.
Core Principles of Purification
The successful purification of Ethyl 3-(2-Bromophenoxy)acrylate hinges on understanding its chemical properties and how they influence its interaction with the stationary and mobile phases. The presence of the polar acrylate and ether groups, combined with the non-polar bromophenyl ring, gives the molecule an intermediate polarity. The primary goal is to select a chromatographic system that can effectively differentiate the target compound from common impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of crude Ethyl 3-(2-Bromophenoxy)acrylate.
Issue 1: Poor Separation of the Desired Product from Impurities
Symptom: Fractions collected from the column contain a mixture of the target compound and one or more impurities, as observed by TLC or other analytical methods.
Potential Causes & Solutions:
-
Inadequate Solvent System: The polarity of the mobile phase may not be optimal for resolving the components of the mixture.
-
Solution: Systematically optimize the mobile phase using Thin Layer Chromatography (TLC) before performing the column.[1][2] Aim for a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product and maximizes the separation between the product spot and impurity spots.[3] A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
-
-
Co-elution of Structurally Similar Impurities: The crude product may contain isomers or by-products with very similar polarities to Ethyl 3-(2-Bromophenoxy)acrylate, making separation difficult.[5]
-
Solution: Employ a gradient elution strategy. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to better resolve compounds with close Rƒ values.[2]
-
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
Issue 2: The Desired Product is Degrading on the Column
Symptom: Low recovery of the purified product, streaking on the TLC plate, or the appearance of new, lower Rƒ spots after chromatography.[6][7]
Potential Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[1][8] Acrylates can be susceptible to hydrolysis or other acid-catalyzed reactions.
-
Solution 1: Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (0.1-1%), in the mobile phase.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil, which can be less harsh than silica gel.[5]
-
-
Prolonged Contact Time: The longer the compound remains on the silica gel, the greater the opportunity for degradation.
-
Solution: Use flash column chromatography with a shorter, wider column to minimize the purification time.[5]
-
Issue 3: The Product is Tailing Badly on the TLC and Column
Symptom: The spots on the TLC plate are elongated rather than round, and the product elutes from the column over a large number of fractions.
Potential Causes & Solutions:
-
Interaction with Acidic Sites on Silica: The polar functional groups in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of acetic acid (if the compound is stable to acid), to compete for the active sites on the silica gel. Alternatively, adding a small amount of triethylamine can also mitigate tailing for basic or neutral compounds by deactivating the acidic sites.[3]
-
-
Inappropriate Sample Loading: Dissolving the sample in a solvent that is too strong can cause band broadening and tailing.
-
Solution: Dissolve the crude sample in a minimal amount of a solvent that is the same as or slightly more polar than the initial mobile phase. Dry loading the sample onto a small amount of silica gel is often the best approach.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Ethyl 3-(2-Bromophenoxy)acrylate?
A1: Common impurities can include unreacted starting materials such as 2-bromophenol and ethyl propiolate (or a related three-carbon starting material), as well as by-products from side reactions. Depending on the synthesis, over-brominated or isomeric products could also be present.
Q2: How do I choose the best solvent system for my column?
A2: The best practice is to first screen various solvent systems using TLC.[1][2] A good starting point is a mixture of hexanes and ethyl acetate. You can also try other solvent systems like dichloromethane/methanol.[9] The ideal system will give your desired product an Rƒ value between 0.2 and 0.3 and show good separation from all impurities.[3]
Q3: My compound is very polar and doesn't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you may need to use a more polar mobile phase. A common strategy is to add a small percentage of methanol to your ethyl acetate or dichloromethane.[5][7] For extremely polar compounds, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol), might be a better option.[10][11]
Q4: Can I reuse my silica gel column?
A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications in research and pharmaceutical development. Reusing silica can lead to cross-contamination from previous runs and a decrease in separation efficiency.[12] Given that silica gel is relatively inexpensive, using fresh stationary phase for each purification is the best practice to ensure the purity of your final compound.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude Ethyl 3-(2-Bromophenoxy)acrylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot the dissolved crude mixture onto the line.
-
Prepare a developing chamber with a chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spotting line.
-
Place the TLC plate in the chamber and allow the solvent to ascend by capillary action until it is about 1 cm from the top of the plate.[1]
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate).
-
Calculate the Rƒ value for each spot and assess the separation. Adjust the solvent polarity and re-run the TLC until optimal separation is achieved.
Protocol 2: Flash Column Chromatography
-
Column Packing: Dry pack the column with silica gel or prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and then load the dry powder onto the top of the column.
-
Elution: Begin eluting with the optimized non-polar mobile phase. Apply gentle air pressure to increase the flow rate.
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase by adding more of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Mobile Phase Composition (Hexanes:Ethyl Acetate) | Approximate Rƒ of Ethyl 3-(2-Bromophenoxy)acrylate | Separation Quality from a Less Polar Impurity | Separation Quality from a More Polar Impurity |
| 95:5 | 0.5 | Poor | Good |
| 90:10 | 0.35 | Good | Good |
| 80:20 | 0.2 | Excellent | Moderate |
| 70:30 | 0.1 | Excellent | Poor |
Table 1: Example TLC data for optimizing the mobile phase. The optimal system will depend on the specific impurities present in the crude mixture.
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Decision tree for addressing compound degradation.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
- Benchchem. (n.d.). purification of liquid bromine contaminated with organic impurities.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
- Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
- Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
- Sigma-Aldrich. (n.d.). Ethyl 3-(2-bromophenyl)acrylate.
- Chen, W., Cui, Y. M., Pan, F., Xia, D. S., & Zeng, Q. F. (2008). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o897.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- FUJIFILM Wako Chemicals. (n.d.). Thin Layer Chromatography (TLC).
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
- Kumar, S. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4), 28-30.
-
PubChem. (n.d.). 2-Bromoethyl acrylate. Retrieved from [Link]
- Collins, C., et al. (2017). Next Generation High Performance Thin Layer Chromatography (HP-TLC) Using Additively Manufactured Acrylate Based Polymer Stationary Phases.
- NextSDS. (n.d.). (E)-ethyl 3-(2-bromophenyl)acrylate — Chemical Substance Information.
-
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
W.R. Grace. (2024, June 18). 5 Things to Consider When Selecting a Chromatography Silica. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
- Kumar, S., et al. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(32), 10584-10588.
-
ResearchGate. (n.d.). Preparation and characterization of silanized silica gel‐supported poly(acrylic acid) network polymer and study of its analytical application as selective extractor for lead ion. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved from [Link]
- Zhang, Y., et al. (2023). Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation.
-
AWS. (n.d.). Example of Ethyl acrylate Purification. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-hydroxymethyl acrylate compound.
- Nichele, A. C. M., & dos Santos, J. H. Z. (2023). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 10(39), 100-112.
-
ResearchGate. (n.d.). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
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Technical Support Center: Minimizing Side Products in Ethyl 3-(2-Bromophenoxy)acrylate Polymerization
Welcome to the technical support center for the polymerization of Ethyl 3-(2-Bromophenoxy)acrylate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize the formation of unwanted side products during their polymerization experiments. The unique structure of Ethyl 3-(2-Bromophenoxy)acrylate, with its bulky, electron-withdrawing bromophenoxy group, presents specific challenges that require careful consideration of reaction conditions. This document provides in-depth, evidence-based solutions to common problems encountered in the field.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My polymerization of Ethyl 3-(2-Bromophenoxy)acrylate is resulting in a low yield and a polymer with a broad molecular weight distribution (high polydispersity index - PDI). What are the likely causes and how can I improve this?
A1: Low yields and high PDI are common indicators of poor polymerization control and significant side reactions. Several factors related to the monomer's structure and the chosen polymerization technique can contribute to this outcome.
Underlying Causes:
-
Steric Hindrance: The bulky 2-bromophenoxy group can sterically hinder the approach of the monomer to the propagating radical chain end, slowing down the rate of polymerization and allowing more time for side reactions to occur.
-
Chain Transfer Reactions: The presence of a bromine atom and the ether linkage in the monomer introduces potential sites for chain transfer reactions. The propagating radical can abstract the bromine atom or a hydrogen atom from the phenoxy group or the ethyl ester, terminating one chain and initiating a new, shorter one. This leads to a decrease in the average molecular weight and a broadening of the PDI.[1]
-
Inhibitors: Trace amounts of inhibitors in the monomer or solvent, or the presence of oxygen, can quench radicals and significantly slow down or even halt the polymerization.[2][3] Oxygen is a potent inhibitor of free-radical polymerization.[4]
Troubleshooting and Optimization Strategies:
-
Monomer and Solvent Purity:
-
Action: Purify the Ethyl 3-(2-Bromophenoxy)acrylate monomer by passing it through a column of basic alumina to remove any acidic impurities and the inhibitor.[5]
-
Rationale: Inhibitors are often added to monomers to prevent spontaneous polymerization during storage. These must be removed immediately before the reaction.
-
-
Thorough Degassing:
-
Action: Deoxygenate the reaction mixture rigorously. This can be achieved by at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes).[3][5]
-
Rationale: Removing dissolved oxygen is critical to prevent the formation of unreactive peroxy radicals, which inhibit the polymerization.[4]
-
-
Choice of Polymerization Technique:
-
Action: Employ a controlled/living radical polymerization (CLRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
Rationale: CLRP methods provide better control over the polymerization process, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[6][7] These techniques establish a dynamic equilibrium between active (propagating) and dormant species, minimizing irreversible termination and chain transfer reactions.
-
Caption: Troubleshooting flowchart for slow ATRP of Ethyl 3-(2-Bromophenoxy)acrylate.
References
-
Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. (2020). Macromolecules. [Link]
-
Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. (n.d.). Macromolecules. [Link]
-
Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. (2020). PubMed. [Link]
-
Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. (2020). PMC. [Link]
-
Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. (2021). RSC Publishing. [Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. (2016). Chemical Reviews. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021). ACS Publications. [Link]
-
Surface functionalization of biomaterials by radical polymerization. (n.d.). City University of Hong Kong. [Link]
-
RAFT polymerization (CTA degrading / end groups not observed). (2025). Reddit. [Link]
-
50th Anniversary Perspective: RAFT Polymerization—A User Guide. (2017). Macromolecules. [Link]
-
RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. (n.d.). UNCW. [Link]
-
Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. (2007). CSIRO Publishing. [Link]
-
Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. (n.d.). pubs.acs.org. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cityu.edu.hk [cityu.edu.hk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solving Low Conversion Rates in Aryl Ether Synthesis
Topic: Troubleshooting Low Conversion in the Catalytic Synthesis of Ethyl 3-(2-Bromophenoxy)acrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Ethyl 3-(2-Bromophenoxy)acrylate and related aryl ethers. This guide is designed for researchers and drug development professionals encountering challenges, specifically low conversion rates, in their catalytic C-O cross-coupling reactions. We will explore the common pitfalls in both Ullmann-type (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) etherifications, providing actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of aryl ethers via cross-coupling.
Q1: My reaction shows little to no product formation. What are the primary factors to investigate?
A1: When a reaction fails to initiate, the issue typically lies with one of the core components: the catalyst, the base, or the reagents' purity. A systematic check is essential.
-
Catalyst Inactivity: The active catalytic species, whether Cu(I) for Ullmann-type reactions or Pd(0) for Buchwald-Hartwig, is susceptible to deactivation.[1][2]
-
Copper Catalysis (Ullmann): Copper(I) salts (e.g., CuI, CuBr) are easily oxidized to inactive Cu(II). Using old or improperly stored CuI is a common cause of failure.[3]
-
Palladium Catalysis (Buchwald-Hartwig): If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This process can be inefficient.[2]
-
Solution: Switch to a modern, air- and moisture-stable palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base.[2]
-
-
-
Inappropriate Base: The base is not merely a proton scavenger; it is critical to the catalytic cycle, participating in nucleophile deprotonation and catalyst turnover.[1][5][6]
-
Issue: A base that is too weak (e.g., K₂CO₃ for a phenol with a high pKa) will not generate a sufficient concentration of the phenoxide nucleophile. A base that is poorly soluble in the reaction solvent (e.g., K₃PO₄ in Toluene) can also lead to low conversion.
-
Solution: For phenols, a strong base like NaOtBu, LHMDS, or K₃PO₄ is often required.[7] Ensure the chosen base has some solubility in the reaction medium. For sensitive substrates, weaker bases like Cs₂CO₃ can be effective, but may require higher temperatures.[2]
-
-
Protic Impurities: The presence of water or other protic impurities can protonate the nucleophile and react with organometallic intermediates, quenching the catalytic cycle.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is rigorously oven- or flame-dried before use. Assembling the reaction under a robustly inert atmosphere (Nitrogen or Argon) is critical.
-
Q2: I'm observing significant debromination of my 2-bromophenol starting material. What causes this and how can I prevent it?
A2: Debromination is a common side reaction where the bromine atom on the aryl halide is replaced by a hydrogen atom. This typically occurs via two main pathways:
-
Catalyst-Mediated Reduction: The palladium or copper catalyst can facilitate a reduction pathway, especially if there are trace protic impurities or if certain ligands are used.
-
Base-Promoted Decomposition: In some cases, particularly at high temperatures, strong bases can promote decomposition pathways that lead to debromination.
Solutions:
-
Rigorous Inert Conditions: The most common source of hydrogen for debromination is trace water. Ensure all reagents and the solvent are scrupulously dried.
-
Ligand Choice: For palladium catalysis, overly electron-rich or bulky ligands can sometimes favor side reactions. If debromination is severe, screen a different class of ligand (e.g., switch from a biarylphosphine like XPhos to a ferrocenyl-based ligand like dppf).[8]
-
Lower the Temperature: High temperatures can accelerate side reactions. Modern ligand systems often allow for effective coupling at lower temperatures (e.g., 80-110 °C) than traditional methods.[1][4]
-
Change the Base: If using a very strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, which may be less prone to inducing decomposition.[2]
Q3: The reaction starts but stalls before completion. What are the likely causes of catalyst deactivation?
A3: Catalyst deactivation during the reaction is often due to catalyst decomposition (e.g., formation of palladium black) or inhibition by species generated in the reaction mixture.
-
Palladium Agglomeration: The active, soluble LPd(0) species can aggregate into inactive, insoluble palladium black, effectively removing it from the catalytic cycle.[9] This is often exacerbated by high temperatures or an incorrect ligand-to-metal ratio.
-
Inhibition by Halide Ions: In some Buchwald-Hartwig reactions, the iodide anion (I⁻) generated from an aryl iodide substrate can have an inhibitory effect on the catalyst.[2] While less common with bromides, high concentrations of Br⁻ could potentially slow the reaction.
-
Solution: This is a key reason why the reactivity order in many modern Buchwald-Hartwig systems is Ar-Br > Ar-Cl > Ar-I.[2] If you were using an aryl iodide, switching to the bromide is a standard solution. Since the substrate is already a bromide, this is less likely to be the primary issue but points to the general sensitivity of the catalyst.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other decomposition pathways at elevated temperatures over long reaction times.
-
Solution: Use the lowest effective temperature and ensure the reaction is performed under a strictly inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q4: What are the primary catalytic methods for synthesizing Ethyl 3-(2-Bromophenoxy)acrylate?
A4: The formation of the aryl ether C-O bond in your target molecule is best achieved by one of two powerful cross-coupling reactions:
-
Ullmann Condensation (Copper-Catalyzed): This is the classical method for forming aryl ethers.[4][12] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of a copper(I) salt with a stabilizing ligand, allowing for much milder conditions.[13][14][15]
-
Buchwald-Hartwig Etherification (Palladium-Catalyzed): This is a more recent, highly versatile, and often more general method.[8] It uses a palladium catalyst, typically complexed with a bulky, electron-rich phosphine ligand, to couple alcohols or phenols with aryl halides.[16] This method often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[8]
Q5: Can you illustrate the basic catalytic cycles for these two reactions?
A5: Certainly. While the exact mechanisms are complex and can be substrate-dependent, the generally accepted catalytic cycles are shown below.
Copper-Catalyzed Ullmann-Type C-O Coupling The mechanism often involves a Cu(I)/Cu(III) cycle, though other pathways have been proposed. The base is crucial for generating the copper alkoxide intermediate.
Caption: Simplified catalytic cycle for a ligand-assisted Ullmann C-O coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling This reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Q6: How do I choose the right combination of catalyst, ligand, base, and solvent?
A6: This is the core of reaction optimization. While there is no universal answer, the following table provides a good starting point based on established principles.
| Parameter | Ullmann Condensation (Copper) | Buchwald-Hartwig Amination (Palladium) | Rationale & Key Considerations |
| Catalyst | CuI, CuBr, CuTC | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Ullmann: Cu(I) is the active state. CuI is most common.[1] Buchwald: Precatalysts are often superior as they form the active Pd(0) species more reliably.[2] |
| Ligand | 1,10-Phenanthroline, N-Methylglycine, Oxalohydrazides | XPhos, RuPhos, dppf, Josiphos | Ullmann: Simple, inexpensive N-donor ligands are common. They stabilize the copper catalyst.[1][17] Buchwald: Bulky, electron-rich phosphines are crucial. They promote oxidative addition and reductive elimination and prevent catalyst decomposition.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | The base must be strong enough to deprotonate the phenol (pKa ~10). Stronger bases (NaOtBu) are common in Pd-catalysis, while inorganic bases are typical for Cu-catalysis.[1][2] |
| Solvent | Dioxane, Toluene, DMF, DMSO | Toluene, Dioxane, THF | The solvent must dissolve the reagents and not interfere with the catalyst. Aprotic solvents are required.[9][18] Polar aprotic solvents (DMF, DMSO) are common for Ullmann, while less polar ethers/aromatics are typical for Buchwald-Hartwig.[19][20] |
| Temp (°C) | 80 - 140 | 60 - 110 | Modern ligand systems have significantly lowered the required temperatures for both reactions compared to classical protocols.[1][8] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Etherification
This protocol provides a starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst, 1-2 eq. relative to Pd), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromophenol (1.0 eq.) and Ethyl propiolate or Ethyl 3-bromopropanoate (1.2 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
If you encounter low conversion, follow this logical progression to diagnose the issue.
Caption: A decision tree for systematically troubleshooting low-yield C-O coupling reactions.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(36), 8323-8326. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Whitwood, A. C., & Fairlamb, I. J. S. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]
-
MacLachlan, M. J., & Tcyrulnikov, S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1853–1864. Retrieved from [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. Retrieved from [Link]
-
Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(1), 194-204. Retrieved from [Link]
-
Sharipov, M. Y., & Gagliardi, L. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4492–4503. Retrieved from [Link]
-
Sharipov, M. Y., & Gagliardi, L. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Fairlamb, I. J. S. (2018). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Hassan, Z., & Shah, A. A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 16(17), 4524-4527. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171-2215. Retrieved from [Link]
-
ResearchGate. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Xia, N., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Society Reviews, 42(13), 5471-5495. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Hartwig, J. F., & Stradiotto, M. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society, 143(35), 14066–14074. Retrieved from [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Retrieved from [Link]
-
Fun, H.-K., & Ooi, C. W. (2012). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Retrieved from [Link]
-
Ma, D., & Zhang, Y. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. Retrieved from [Link]
-
Beilstein Journals. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Retrieved from [Link]
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Ethyl 3-(2-Bromophenoxy)acrylate vs Ethyl 3-(4-Bromophenoxy)acrylate reactivity comparison
[label="Oxidative Addition\n(C-Br
Fig 1: Divergent reactivity pathways of ortho- and para-bromophenoxyacrylates.
Comparative Data Presentation
To facilitate rapid decision-making in route design, the following table summarizes the quantitative and qualitative performance metrics of both isomers under standard transition-metal catalysis conditions.
| Parameter | Ethyl 3-(2-bromophenoxy)acrylate | Ethyl 3-(4-bromophenoxy)acrylate |
| CAS Number | 194278-42-7[1] | N/A (Analogous derivatives widely used) |
| Primary Reactivity Mode | Intramolecular Annulation (Heck) | Intermolecular Cross-Coupling (Suzuki/Heck) |
| Major Product Class | Benzofurans / Coumarins | 4-Aryl/Alkyl-phenoxyacrylates |
| Competing Side Reactions | Dehalogenation, Intermolecular coupling (minor) | Acrylate polymerization, Hydrolysis |
| Steric Hindrance at C-Br | High (Adjacent to bulky ether/acrylate) | Low (Unobstructed para position) |
| Typical Yield (Target Rxn) | 60 - 75% (Benzofuran synthesis)[2] | 75 - 90% (Suzuki-Miyaura coupling)[3] |
| Catalyst Preference | Pd(OAc)₂ / PPh₃ or Ligand-free (Jeffery conditions) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
Self-Validating Experimental Protocols
Trustworthiness in chemical methodology requires protocols that are self-validating—meaning the reaction provides clear visual or analytical feedback at each stage. Below are optimized, step-by-step workflows for the primary applications of each isomer.
Protocol A: Intramolecular Heck Annulation of the Ortho-Isomer
Objective: Synthesis of 3-ethoxycarbonylbenzofuran via Pd-catalyzed cyclization[2].
Mechanistic Rationale: We utilize Pd(OAc)₂ with a mild base (Na₂CO₃ or Et₃N). The absence of strong, bulky phosphine ligands (Jeffery conditions) often accelerates the migratory insertion step for this specific scaffold by preventing over-coordination of the metal center.
-
Setup: In an oven-dried Schlenk flask under argon, dissolve Ethyl 3-(2-bromophenoxy)acrylate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Catalyst & Base Addition: Add Pd(OAc)₂ (0.05 mmol, 5 mol%), tetra-n-butylammonium bromide (TBAB) (1.0 mmol, phase-transfer agent), and anhydrous Na₂CO₃ (2.5 mmol).
-
Reaction Execution: Heat the vigorously stirred mixture to 90 °C.
-
Self-Validation Check: The solution will transition from pale yellow to a deep amber/black color as the active Pd(0) nanoparticles form.
-
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, higher Rf) will cleanly convert to a highly fluorescent blue spot under 254 nm UV light, characteristic of the extended conjugation in the benzofuran core.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water (3 x 10 mL) to remove DMF and salts.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to yield 3-ethoxycarbonylbenzofuran as a yellow oil (approx. 61-74% yield)[2].
Fig 2: Catalytic cycle for the intramolecular Heck annulation of the ortho-isomer.
Protocol B: Intermolecular Suzuki Coupling of the Para-Isomer
Objective: Synthesis of Ethyl 3-(4-phenylphenoxy)acrylate.
Mechanistic Rationale: Because the para-isomer cannot undergo intramolecular insertion, we utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step of the intermolecular cross-coupling, suppressing unwanted homocoupling or dehalogenation.
-
Setup: In a microwave vial, combine Ethyl 3-(4-bromophenoxy)acrylate (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane (4.0 mL) and 2M aqueous K₂CO₃ (1.0 mL).
-
Self-Validation Check: The biphasic mixture ensures the boronic acid remains activated (as the boronate) in the aqueous layer while the organic substrate remains dissolved in the dioxane.
-
-
Reaction Execution: Seal the vial and heat at 80 °C for 4 hours.
-
Monitoring: TLC (Hexanes/EtOAc 9:1) will show the disappearance of the starting bromide and the appearance of a more polar, highly UV-active biaryl product.
-
Workup: Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography yields the coupled biaryl product in excellent yields (>80%)[3].
Conclusion
The selection between Ethyl 3-(2-bromophenoxy)acrylate and Ethyl 3-(4-bromophenoxy)acrylate is not merely a matter of substitution, but a strategic choice of reaction trajectory. The ortho-isomer is a powerful, self-contained precursor for constructing complex, drug-like benzofuran scaffolds through intramolecular cyclization. In contrast, the para-isomer serves as a robust, modular building block for extending molecular length via intermolecular cross-coupling without the risk of competing annulation.
References
-
AccelaChemBio. "Product Category - AccelaChem: Ethyl 3-(2-Bromophenoxy)acrylate (CAS: 194278-42-7)". accelachem.com. URL: 1
-
Henke, B. R., et al. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses. URL: 2
-
Chen, X., et al. "Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles." The Journal of Organic Chemistry - ACS Publications. URL: 3
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A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of Ethyl 3-(2-Bromophenoxy)acrylate: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the purity of intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-(2-Bromophenoxy)acrylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind the method development, a detailed validation protocol following international guidelines, and a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and assurance.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
The quality of an API is intrinsically linked to the purity of its starting materials and intermediates. Impurities, whether they are residual starting materials, by-products, or degradation products, can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for the stringent control of these impurities throughout the manufacturing process.[1][2] Ethyl 3-(2-Bromophenoxy)acrylate, with its reactive functional groups, presents a unique analytical challenge that necessitates a well-developed and thoroughly validated analytical method for its purity assessment.
Proposed HPLC Method: Rationale and Chromatographic Conditions
Based on the chemical structure of Ethyl 3-(2-Bromophenoxy)acrylate and common practices for the analysis of acrylate derivatives, a reversed-phase HPLC method is proposed.[3][4][5][6] Reversed-phase chromatography is well-suited for the separation of moderately polar to non-polar compounds, making it an ideal choice for this analyte.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides excellent retention and separation for aromatic and ester-containing compounds. The specified dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic | An isocratic mobile phase of acetonitrile and water is a common and effective choice for the elution of acrylate compounds. The 60:40 ratio is a starting point and may require optimization based on initial chromatographic runs. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a reasonable analysis time without generating excessive backpressure. |
| Injection Volume | 10 µL | A 10 µL injection volume is a typical starting point for HPLC analysis and can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is slightly above ambient temperature to minimize fluctuations. |
| Detection | UV at 210 nm | The acrylate chromophore exhibits strong absorbance in the low UV region. 210 nm is chosen as a starting wavelength to ensure high sensitivity for the parent compound and potential impurities. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances at the beginning of the chromatogram. |
HPLC Method Validation: A Step-by-Step Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11][12][13][14][15][16] The following validation parameters will be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of Ethyl 3-(2-Bromophenoxy)acrylate to various stress conditions to intentionally generate degradation products.[7][9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all potential degradation products and there is no interference from the diluent or placebo at the retention time of the analyte. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of Ethyl 3-(2-Bromophenoxy)acrylate reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Table 2: Representative Accuracy Data
| Concentration Level | Spiked (mg/mL) | Recovered (mg/mL) | Recovery (%) |
| 80% | 0.80 | 0.79 | 98.75 |
| 100% | 1.00 | 1.01 | 101.00 |
| 120% | 1.20 | 1.19 | 99.17 |
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of Ethyl 3-(2-Bromophenoxy)acrylate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability experiment on a different day, with a different analyst, and preferably on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Table 3: Representative Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Purity (%) | 99.5 | 99.7 |
| RSD (%) | 0.5 | 0.6 |
| Overall Mean (%) | \multicolumn{2}{c | }{99.6} |
| Overall RSD (%) | \multicolumn{2}{c | }{0.7} |
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Table 4: Robustness Study Parameters
| Parameter | Original Condition | Varied Condition 1 | Varied Condition 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase Composition | 60:40 ACN:H₂O | 58:42 ACN:H₂O | 62:38 ACN:H₂O |
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all varied conditions, indicating the method is robust.
Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A workflow diagram illustrating the sequential steps of HPLC method validation.
Comparison with Other Analytical Techniques
While HPLC is a powerful and widely used technique for purity determination, other methods can also be considered. The choice of technique depends on the specific analytical requirements, such as the volatility of the analyte and the desired level of sensitivity.
Table 5: Comparison of Analytical Techniques
| Technique | Principle | Advantages for Ethyl 3-(2-Bromophenoxy)acrylate | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, suitable for non-volatile and thermally labile compounds, widely available. | Moderate sensitivity compared to UPLC and MS detectors. |
| UPLC-UV | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC.[3][11][12] | Higher initial instrument cost, potential for higher backpressure issues. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation of acrylates at high temperatures.[6][13] |
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to developing and validating an HPLC method for determining the purity of Ethyl 3-(2-Bromophenoxy)acrylate. By adhering to the principles of method validation as prescribed by regulatory authorities, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate. The provided step-by-step protocols and acceptance criteria serve as a practical template for implementation in a quality control laboratory. The comparison with alternative techniques further aids in making informed decisions about the most appropriate analytical strategy for a given application. The ultimate goal is to ensure that the final drug product is both safe and effective for patient use, a goal that begins with the rigorous quality control of every component, including intermediates like Ethyl 3-(2-Bromophenoxy)acrylate.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
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KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
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PubMed Central (PMC). (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
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Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
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Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]
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Comparative Guide to Leaving Group Efficacy: Ethyl 3-(2-Bromophenoxy)acrylate vs. its Iodo Analog in Cross-Coupling Reactions
In the landscape of modern drug development and fine chemical synthesis, the efficiency of carbon-carbon bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, have become indispensable tools. The success of these transformations hinges on several factors, with the choice of leaving group on the aryl or vinyl halide being a critical determinant of reaction kinetics and overall yield. This guide provides an in-depth comparison of the leaving group efficacy of two key intermediates: Ethyl 3-(2-Bromophenoxy)acrylate and its corresponding iodo analog, grounding the analysis in fundamental principles and supporting experimental context.
Theoretical Framework: The Physicochemical Basis of Leaving Group Ability
A superior leaving group must be able to depart from the substrate, stabilizing the electron pair it takes with it. In the context of palladium-catalyzed cross-coupling, the key rate-determining step often influenced by the halide is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for halogens in this step is almost universally I > Br > Cl > F.[1][2] This trend is governed by three interconnected physicochemical properties:
-
Bond Strength: The carbon-halogen (C-X) bond must be cleaved during oxidative addition. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break and thus lowering the activation energy of this critical step.[3][4]
-
Basicity: A good leaving group should be a weak base, as this correlates with its stability as an anion after departure.[5][6] Iodide (I⁻) is the conjugate base of a stronger acid (HI, pKa ≈ -10) than bromide (Br⁻) (HBr, pKa ≈ -9), making iodide the more stable, and therefore better, leaving group.[7]
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms like iodine are more polarizable than bromine.[5] This property helps stabilize the transition state of the oxidative addition step, further accelerating the reaction for aryl iodides.
The following table summarizes these key properties:
| Property | Aryl Bromide (C-Br) | Aryl Iodide (C-I) | Implication for Reactivity |
| Avg. Bond Energy (kJ/mol) | ~275[3] | ~240 | The weaker C-I bond facilitates faster cleavage during oxidative addition. |
| Conjugate Acid pKa | HBr ≈ -9 | HI ≈ -10[7] | I⁻ is a weaker base and a more stable leaving group than Br⁻.[6] |
| Polarizability (ų) | 4.77 | 7.15 | Higher polarizability of iodine stabilizes the transition state, increasing the reaction rate. |
The Catalytic Cycle: Where the Halogen Matters
The Heck-Mizoroki reaction provides a perfect model for understanding the impact of the leaving group. The catalytic cycle illustrates precisely where the C-X bond is broken.
Caption: The Heck-Mizoroki catalytic cycle. The initial oxidative addition step, where the Ar-X bond is broken, is significantly faster for aryl iodides than for aryl bromides.
The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step in many cross-coupling reactions.[8] Kinetic studies consistently demonstrate that aryl iodides undergo this step much more rapidly than aryl bromides, which in turn are more reactive than aryl chlorides.[9][10][11] This directly translates to shorter reaction times, lower required temperatures, and often lower catalyst loadings when using an iodo-substituted substrate.
Comparative Experimental Data: A Case Study
While direct, side-by-side kinetic data for Ethyl 3-(2-Bromophenoxy)acrylate and its iodo analog in a specific named reaction is not extensively published, we can construct a highly reliable comparison based on numerous studies of similar substrates in Heck coupling reactions.[9][12][13] Consider a model Heck reaction between a 2-halophenoxy precursor and a generic alkene (e.g., styrene).
Reaction: 2-Halophenoxy Substrate + Styrene → Coupled Product Conditions: 1 mol% Pd(OAc)₂, 2 mol% PPh₃, 2 eq. K₂CO₃, DMF/H₂O, 80 °C.
| Substrate (Aryl Halide) | Typical Reaction Time for >95% Conversion | Relative Initial Rate | Key Observations |
| Iodo Analog | 1 - 4 hours | ~10 - 100x faster | Reaction is typically rapid and clean at moderate temperatures. Catalyst deactivation can be a concern with highly reactive iodides if not properly controlled. The reaction is often complete before significant side reactions can occur. |
| Bromo Analog | 8 - 24 hours | 1x (baseline) | Requires higher temperatures or longer reaction times to achieve full conversion.[13] The catalyst system may need to be more robust, sometimes requiring more specialized, electron-rich phosphine ligands to facilitate oxidative addition.[14] |
These relative rates highlight the practical implications for researchers. A process utilizing the iodo analog can significantly increase throughput. However, the bromo analog, while slower to react, often represents a more cost-effective and readily available starting material, offering a valuable balance between reactivity and stability for storage.[5]
Standardized Protocol for Comparative Kinetic Analysis
To empower researchers to validate these differences in their own laboratories, we provide a standardized, self-validating protocol for a model Heck-Mizoroki coupling. This workflow is designed to yield reproducible kinetic data.
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Mass Spectrometry Fragmentation Analysis of Ethyl 3-(2-Bromophenoxy)acrylate: A Comparative Guide
Ethyl 3-(2-Bromophenoxy)acrylate (Chemical Formula: C₁₁H₁₁BrO₃) is a highly functionalized intermediate frequently utilized in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical APIs. Analytically, this molecule presents a fascinating challenge: it contains an aromatic ether, an α,β-unsaturated ester, and a heavy halogen atom (Bromine).
For scientists tasked with structural elucidation, impurity profiling, or metabolite identification, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for the analysis of this specific compound.
Mechanistic Causality in Ionization & Fragmentation
The fragmentation behavior of Ethyl 3-(2-Bromophenoxy)acrylate is fundamentally dictated by the ionization technique employed. Understanding the why behind these cleavages is essential for accurate spectral interpretation.
GC-EI-MS: Hard Ionization and Radical Chemistry
Under standard 70 eV electron ionization, the molecule is stripped of an electron to form a highly energetic radical cation, [M]⁺• at m/z 270 / 272 . Because 70 eV vastly exceeds the ionization energy of organic molecules (~10 eV), the surplus energy rapidly dissipates through bond dissociation [2].
-
Ester Cleavage: The inductive pull of the carbonyl oxygen drives the loss of an ethoxy radical (•OCH₂CH₃, -45 Da), yielding a prominent fragment at m/z 225 / 227.
-
Ether Cleavage: Aromatic ethers typically undergo cleavage at the C-O bond. In this molecule, the loss of the acrylate radical leaves the stable [2-Br-C₆H₄-O]⁺ ion at m/z 171 / 173 [2].
-
Halogen Loss: The relatively weak C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (Br•) to yield a fragment at m/z 191.
LC-HRMS/MS: Soft Ionization and Even-Electron Rule
In positive Electrospray Ionization (ESI+), the molecule is protonated to form an even-electron species, [M+H]⁺ at m/z 271.0 / 273.0 [1]. Fragmentation is induced via Collision-Induced Dissociation (CID) using an inert gas.
-
Neutral Loss: Governed by the even-electron rule, the protonated ester preferentially loses a neutral molecule of ethanol (C₂H₅OH, -46 Da) rather than a radical, yielding m/z 225.0 / 227.0.
-
Ether Cleavage via Proton Transfer: Collisional activation of the ether linkage often results in a hydrogen transfer, expelling the neutral acrylate moiety and leaving the protonated 2-bromophenol ion at m/z 173.0 / 175.0 [3].
Visualizing Analytical Workflows and Fragmentation Pathways
Caption: Comparison of GC-EI-MS and LC-HRMS/MS analytical workflows for structural elucidation.
Caption: Proposed EI and ESI-CID fragmentation pathways for Ethyl 3-(2-Bromophenoxy)acrylate.
Comparative Performance & Quantitative Data
The following tables summarize the quantitative capabilities and diagnostic fragments generated by each platform.
Table 1: Platform Performance Comparison
| Parameter | GC-EI-MS (Single Quad) | LC-HRMS/MS (Q-TOF) |
| Ionization Energy | Fixed at 70 eV (Hard) | Variable CID (10-40 eV) (Soft) |
| Mass Accuracy | Nominal (~0.1 Da) | Exact (< 5 ppm error) |
| Primary Precursor | [M]⁺• (m/z 270 / 272) | [M+H]⁺ (m/z 271.0 / 273.0) |
| Isotope Preservation | Maintained in precursor & fragments | Maintained in precursor & fragments |
| Fragmentation Control | None (Library dependent) | High (Energy stepping available) |
| Best Used For | Volatile impurity profiling, Library matching | Unknown elucidation, Metabolite ID |
Table 2: Diagnostic Fragment Ions
| Fragment Assignment | GC-EI-MS (m/z) | LC-HRMS/MS (m/z) | Mechanistic Driver |
| Intact Precursor | 270 / 272 | 271.0 / 273.0 | Initial Ionization |
| Loss of Ester Group | 225 / 227 (Radical loss) | 225.0 / 227.0 (Neutral loss) | Inductive cleavage / Even-electron rule |
| Ether Cleavage (Phenoxy) | 171 / 173 | 173.0 / 175.0 | C-O bond dissociation |
| Halogen Cleavage | 191 | N/A (Rare in soft CID) | Homolytic C-Br bond cleavage |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes a built-in diagnostic check to verify system suitability before proceeding with data analysis.
Protocol A: GC-EI-MS Workflow
Designed for robust, library-searchable fragmentation.
-
Sample Preparation: Dilute the standard or sample to 10 µg/mL in MS-grade hexane. Causality: Hexane ensures rapid volatilization in the inlet without expanding too aggressively, protecting the vacuum system.
-
Inlet Conditions: Set the split/splitless injector to 250°C with a 10:1 split ratio.
-
Chromatographic Separation: Use a non-polar HP-5MS column (30m x 0.25mm x 0.25µm).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The steady 15°C ramp prevents thermal degradation of the heat-sensitive acrylate double bond while ensuring sharp peak shapes.
-
-
MS Acquisition: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–350.
-
Self-Validation Check: Inspect the precursor ion at m/z 270. If the m/z 272 peak does not appear at ~98% relative abundance to the m/z 270 peak, the compound has undergone thermal debromination in the inlet. Abort and lower inlet temperature to 220°C.
Protocol B: LC-HRMS/MS (Q-TOF) Workflow
Designed for exact mass determination and controlled structural elucidation.
-
Sample Preparation: Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the yield of the[M+H]⁺ precursor ion in positive ESI mode [1].
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
-
-
MS Acquisition: Operate the Q-TOF in ESI+ mode.
-
Capillary Voltage: 3.5 kV.
-
CID Energy: Perform an energy ramp from 15 eV to 25 eV using Argon collision gas. Causality: 15 eV allows the precursor to survive for exact mass confirmation, while 25 eV provides sufficient energy to break the robust aromatic ether bond [3].
-
-
Self-Validation Check: Verify the exact mass of the [M+H]⁺ ion (Calculated for C₁₁H₁₂⁷⁹BrO₃: 270.9964). The mass error must be < 5 ppm. Additionally, confirm the presence of the ⁸¹Br isotope at 272.9944. If the isotopic ratio deviates significantly from 1:1, isobaric interference is present; adjust the LC gradient to resolve the co-eluting peak.
References
-
Title: Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Gas-phase Fragmentation of Deprotonated p-Hydroxyphenacyl Derivatives Source: PubMed Central (NIH) URL: [Link]
Revolutionizing Catalyst Benchmarking: A Comparative Guide to Turnover Rates in Suzuki-Miyaura Cross-Coupling
In the fast-paced world of drug development and materials science, the efficiency of catalytic reactions is a critical parameter that directly impacts the economic and environmental viability of a synthetic route. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance, serves as a vital testing ground for the performance of novel catalysts.[1][2] This guide provides an in-depth, objective comparison of various palladium-based catalyst systems, using the coupling of 4-bromoanisole and phenylboronic acid as a standardized benchmark reaction. Through this lens, we will explore the nuances of catalytic turnover, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions in catalyst selection.
The Imperative of Standardized Benchmarking
The turnover number (TON) and turnover frequency (TOF) are the universally accepted metrics for catalyst efficiency. TON represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated, while TOF is the turnover rate per unit of time. Accurate and reproducible determination of these values is paramount for comparing the efficacy of different catalysts. However, variations in reaction conditions such as solvent, base, temperature, and concentration can significantly influence catalytic performance, making direct comparisons between studies challenging. The adoption of a standardized benchmark reaction is therefore essential for a true "apples-to-apples" comparison of catalyst performance.
The Benchmark Reaction: Coupling of 4-Bromoanisole and Phenylboronic Acid
The palladium-catalyzed cross-coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl is an ideal benchmark reaction. The starting materials are commercially available, the product is easily characterizable, and the reaction is sensitive to the nuances of the catalyst system, allowing for clear differentiation of performance.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the nature of the ancillary ligands. These ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[3] Below is a comparative summary of the performance of different classes of palladium catalysts in our benchmark reaction.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Traditional Phosphine | 1-3 | 33-100 | - | 88-92 | [4] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 0.5-1.0 | 100-200 | >100 | >95 | [5] |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | 0.1-2.0 | 50-1000 | >500 | 92-99 | [3] |
| Palladacycle (e.g., Herrmann's catalyst) | Palladacycle | 0.01-0.1 | >1000 | >10000 | >90 | [6] |
| Pd/C | Heterogeneous | 2-5 | 20-50 | - | 80-95 | [3] |
Note: The presented TON and TOF values are approximate and can vary based on the specific reaction conditions reported in the cited literature.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1]
A Self-Validating Experimental Protocol for Benchmarking
To ensure the generation of reliable and comparable data, a rigorously standardized experimental protocol is essential. The following protocol for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid is designed to be a self-validating system.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Ligand (e.g., SPhos, 1.0 mol%)
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Experimental Workflow Visualization:
Caption: A step-by-step workflow for the benchmark Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add a magnetic stir bar to an oven-dried Schlenk flask.
-
Catalyst and Ligand Addition: To the flask, add palladium acetate (Pd(OAc)₂) (0.5 mol%) and SPhos (1.0 mol%).
-
Reagent Addition: Add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed deionized water in a 10:1 ratio to achieve a final concentration of the aryl halide between 0.1 and 0.5 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product and calculate the yield. Based on the yield and reaction time, determine the TON and TOF.
Conclusion: Driving Innovation through Rigorous Comparison
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of synthetic chemists. By adopting a standardized benchmarking protocol, the scientific community can more effectively evaluate the performance of novel catalytic systems. This guide provides the foundational framework for such evaluations, enabling researchers to identify and develop more efficient, cost-effective, and sustainable catalysts for the synthesis of the next generation of pharmaceuticals and advanced materials. The continuous pursuit of higher turnover rates, guided by rigorous and objective comparison, will undoubtedly accelerate the pace of innovation in chemical synthesis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction.
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
- So, C. M.; Lee, C. F.; Kwong, F. Y.
- Gandeepan, P.; Ackermann, L. Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 2015, 80, 15, 7976–7982.
- Jagt, R. B. C.; de Vries, J. G.; Feringa, B. L. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Angewandte Chemie International Edition, 2005, 44, 27, 4216-4219.
- Walla, P.; Anderson, K. W.; Buchwald, S. L. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 2006, 71, 21, 8272-8275.
- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1998, 120, 37, 9722–9723.
- Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004, 2004, 15, 2419-2440.
- Hassanain Hafiz Mohd Asnan, W. F. W. A. R. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 2022, 24, 3, 36-44.
- Billingsley, K. L.; Buchwald, S. L. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 2022, 27, 2, 533.
- Leadbeater, N. E. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. European Journal of Organic Chemistry, 2015, 2015, 23, 5089-5103.
- Aghahosseini, H.; Saadati, M. R.; Rezaei, S. J. T.; Ramazani, A.; Kazemizadeh, A. R. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Viciosa, M. T.; Serra, C.; Calhorda, M. J.; Martins, A. M. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Inorganica Chimica Acta, 2019, 489, 212-220.
- Ceballos-Torres, J.; Paprocki, V.; Garella, D.; Borriello, C.; Fagnoni, M.; Cravotto, G. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 2017, 22, 4, 529.
- Glazunova, E.; Gallyamov, E.; Gerasimov, E.; Bykov, A.; Krivoshapkina, E.; Krivoshapkin, P. Mono- and Bimetallic Nanoparticles Stabilized by an Aromatic Polymeric Network for a Suzuki Cross-Coupling Reaction. Polymers, 2022, 14, 1, 137.
- Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h.
Sources
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- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation of Ethyl 3-(2-Bromophenoxy)acrylate
From the Desk of a Senior Application Scientist
For researchers and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful programs are built. The purity of an active pharmaceutical ingredient (API) or intermediate, such as Ethyl 3-(2-Bromophenoxy)acrylate, is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides an in-depth, experience-driven perspective on the validation of Ethyl 3-(2-Bromophenoxy)acrylate using Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it situates GC-MS within the broader analytical landscape, comparing its performance objectively against orthogonal techniques to empower you to build a robust, self-validating analytical strategy.
Part 1: The Core of the Analysis: GC-MS for Purity and Impurity Profiling
The selection of an analytical technique is the first critical decision. For a molecule like Ethyl 3-(2-Bromophenoxy)acrylate (MW: 255.11 g/mol , Formula: C₁₁H₁₁BrO₂), its structure immediately suggests suitability for GC-MS analysis.[1] The compound possesses sufficient volatility and thermal stability to traverse a gas chromatograph without significant degradation. The true power of this technique, however, lies in the hyphenation with mass spectrometry.[2][3] Electron Ionization (EI) provides high-energy, reproducible fragmentation, creating a detailed fingerprint of the molecule. This is indispensable not just for confirming the identity of the main component but, more critically, for the structural elucidation of unknown process-related impurities and degradation products.
A Self-Validating GC-MS Protocol
A robust analytical method is one where every parameter is chosen for a specific, justifiable reason. The following protocol is designed to be a self-validating system, ensuring specificity, sensitivity, and reproducibility.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Causality: These solvents offer excellent solubility for the analyte and potential impurities. They are highly volatile, ensuring no interference with the analyte peaks, and are compatible with standard non-polar and mid-polar capillary columns.
-
-
Concentration: Prepare a stock solution of 1 mg/mL. Create a working solution of approximately 100 µg/mL for initial analysis.
-
Procedure:
-
Accurately weigh ~10 mg of Ethyl 3-(2-Bromophenoxy)acrylate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Perform a 1:10 dilution of the stock solution to obtain the working solution.
-
2. GC-MS Instrumentation & Parameters:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Causality: This is a workhorse column in pharmaceutical analysis, providing excellent resolving power for a wide range of semi-polar, volatile compounds.[4] Its low bleed characteristics are crucial for achieving low detection limits in MS.
-
-
Injection: 1 µL, Split ratio 50:1.
-
Causality: A split injection prevents column overloading with the main component, ensuring sharp, symmetrical peaks, which is critical for resolving closely eluting impurities.
-
-
Inlet Temperature: 280 °C.
-
Causality: This temperature ensures the rapid and complete vaporization of the analyte and potential higher-boiling impurities without causing thermal degradation.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes.
-
Causality: The initial hold allows for the elution of any low-boiling point solvents or impurities. The ramp rate is optimized to provide a good balance between separation efficiency and analysis time, effectively separating potential impurities like residual 2-bromophenol or starting materials from the main analyte peak.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
Causality: 70 eV is the standard EI energy, creating reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley). The scan range is set to capture the molecular ion (m/z 254/256 due to bromine isotopes) and key low-mass fragments.
-
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum provides a wealth of structural information. For Ethyl 3-(2-Bromophenoxy)acrylate, we can predict a characteristic fragmentation pattern:
-
Molecular Ion (M+•): A distinct doublet peak at m/z 254 and 256, with nearly equal intensity, which is the hallmark of a compound containing one bromine atom.
-
Key Fragments: We anticipate fragmentation pathways common to esters and aromatic compounds.[5] This would include:
-
Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺
-
Loss of an ethyl group (•CH₂CH₃): [M - 29]⁺
-
Fragments corresponding to the bromophenoxy group and the acrylate moiety.
-
Method Validation: Adhering to ICH Q2(R1) Standards
To be used in a regulated environment, the method must be validated according to established guidelines like ICH Q2(R1).[6][7][8][9][10]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank, a placebo (if in formulation), and the analyte spiked with potential impurities. | The analyte peak is well-resolved from all other peaks (Resolution > 2.0). The mass spectrum of the analyte peak is consistent and pure. |
| Linearity | Analyze a series of at least five concentrations spanning 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform spike recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Six replicate injections of the 100% concentration sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by the concentration that provides a signal-to-noise ratio of at least 10.[7] | The LOQ must be precise (RSD ≤ 10%) and accurate (recovery 80-120%). |
GC-MS Validation Workflow
The logical flow of a comprehensive GC-MS validation project can be visualized as follows:
Sources
- 1. Ethyl 3-(2-bromophenyl)acrylate | 99134-25-5 [sigmaaldrich.com]
- 2. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH-Q2ãåææ³ããªãã¼ã·ã§ã³ | ç¬ç«è¡æ¿æ³äºº å»è¬åå»çæ©å¨ç·åæ©æ§ [pmda.go.jp]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Ethyl 3-(2-Bromophenoxy)acrylate proper disposal procedures
As a Senior Application Scientist, I have observed that the mismanagement of specialty monomers in the laboratory often stems from a fundamental misunderstanding of their structural dual-hazards. Ethyl 3-(2-Bromophenoxy)acrylate (CAS: 194278-42-7)[1] presents a unique logistical challenge: it is simultaneously a reactive acrylate monomer and a halogenated aromatic compound.
Standard solvent disposal protocols are insufficient and potentially dangerous for this chemical. To ensure laboratory safety and environmental compliance, we must design a disposal strategy that addresses both its propensity for exothermic polymerization and the toxicological risks associated with halogen combustion.
Here is the authoritative, step-by-step operational guide for the safe handling, storage, and disposal of Ethyl 3-(2-Bromophenoxy)acrylate.
Mechanistic Hazard Assessment: The "Dual-Hazard" Profile
To dispose of this chemical correctly, you must first understand the causality behind its reactivity and environmental persistence:
-
The Polymerization Hazard (The Acrylate Moiety): Like most unreacted acrylates, this compound contains an electron-deficient carbon-carbon double bond that is highly susceptible to free-radical polymerization[2]. Exposure to UV light, elevated temperatures, or trace catalytic contaminants can initiate a spontaneous, highly exothermic chain reaction. If this occurs in a sealed, improperly stored waste container, the rapid gas evolution and thermal expansion will cause a catastrophic pressure rupture.
-
The Halogen Hazard (The Brominated Aromatic Ring): The presence of covalently bound bromine dictates its end-of-life environmental fate. If incinerated at standard temperatures, halogenated aromatics can recombine to form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans. Therefore, it strictly requires high-temperature thermal destruction (>1100°C) coupled with caustic flue-gas scrubbing to neutralize the corrosive hydrobromic acid (HBr) generated during combustion[3].
Operational Disposal Workflow
The following protocols are designed as self-validating systems. Each step contains a mechanistic check to ensure the chemical remains stable until it reaches the final destruction facility.
Protocol 1: Routine Disposal of Liquid Monomer Waste
Use this protocol for expired reagents, mother liquors, or unreacted experimental waste.
-
Inhibitor & Headspace Verification: Action: Transfer the waste into a UV-blocking amber glass or High-Density Polyethylene (HDPE) container. Fill the container to a maximum of 80% capacity. Causality: Commercial acrylates are stabilized with radical scavengers like MEHQ (Monomethyl ether of hydroquinone). MEHQ is strictly oxygen-dependent; it requires dissolved ambient oxygen to quench free radicals. Purging the waste bottle with inert gas (Argon/Nitrogen) or filling it to the brim will deactivate the inhibitor, triggering spontaneous polymerization[2].
-
Strict Segregation: Action: Deposit the container exclusively into the "Halogenated Organic Waste" stream. Causality: Commingling this waste with non-halogenated solvents dilutes the halogen concentration and violates EPA RCRA guidelines. Commercial incinerators rely on precise BTU (energy) values and halogen ratios to calibrate their caustic scrubbers. Mixed waste streams can overwhelm the scrubber, releasing toxic HBr into the atmosphere[4].
-
Thermal Stabilization: Action: Store the sealed waste container in a temperature-controlled, explosion-proof environment (2°C to 8°C) away from direct light, oxidizing agents, and strong bases.
-
Manifesting & Labeling: Action: Label the container clearly: "Halogenated Organic Waste - Contains Brominated Acrylate. Polymerization Hazard. Do Not Blanket with Inert Gas."
Protocol 2: Emergency Spill Decontamination
Use this protocol for accidental benchtop or floor spills.
-
Evacuation & PPE: Isolate the spill area. Personnel must don chemical-resistant gloves (Butyl rubber is preferred over standard Nitrile for acrylates), unvented safety goggles, and a half-face respirator equipped with organic vapor cartridges.
-
Inert Containment (Critical Step): Action: Surround and cover the spill with an inert absorbent material such as diatomaceous earth, dry sand, or vermiculite[2]. Causality:Never use combustible absorbents like sawdust or paper towels. The heat generated from accidental polymerization can easily ignite combustible materials, turning a chemical spill into a laboratory fire[5].
-
Mechanical Recovery: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, chemical-resistant disposal bucket.
-
Final Disposal: Transfer all cleanup materials, including contaminated PPE, to the halogenated waste stream for high-temperature incineration[6].
Quantitative Data & Logistical Summary
To facilitate rapid decision-making, the critical operational parameters for Ethyl 3-(2-Bromophenoxy)acrylate disposal are summarized below:
| Parameter | Operational Guideline | Mechanistic Causality |
| Waste Classification | Halogenated Organic Waste | Contains covalently bound bromine. Mixing with non-halogenated waste disrupts incinerator BTU thresholds and violates EPA protocols[4]. |
| Storage Temperature | 2°C to 8°C | Low temperatures reduce the kinetic energy available to overcome the activation barrier for spontaneous free-radical polymerization. |
| Headspace Requirement | Minimum 20% Aerobic Headspace | Radical scavengers (e.g., MEHQ) require dissolved ambient oxygen to effectively quench premature polymerization cascades[2]. |
| Spill Absorbent | Diatomaceous Earth / Sand | Inert materials absorb the monomer without providing fuel. Combustible absorbents can ignite from exothermic polymerization heat[5]. |
| Destruction Method | Incineration (>1100°C) with Scrubbing | High temperatures prevent dioxin/furan formation; caustic scrubbing neutralizes toxic hydrobromic acid (HBr) generated during combustion[3]. |
Disposal Decision Matrix
The following diagram illustrates the logical workflow for classifying and processing this specific chemical waste based on its physical state.
Figure 1: Decision matrix and operational workflow for the disposal of brominated acrylate waste.
References
-
ChemSrc. "Ethyl 3-(2-Bromophenoxy)acrylate (CAS 194278-42-7) Properties and Safety Data." ChemSrc Database. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
-
University of Wisconsin Oshkosh (UWO). "UWO Guide to Classifying Unwanted Materials: Halogenated/TC Organic Waste." UWO EHS Guidelines. Available at: [Link]
-
Scientific Polymer Products, Inc. "Safety Data Sheet: 2-Phenoxyethyl acrylate." SciPoly Safety Documentation. Available at: [Link]
-
New Stetic. "Material Safety Data Sheet: Acrylic Monomer Self Polymerized." New Stetic Safety Documentation. Available at: [Link]
Sources
- 1. 1601082-05-6_CAS号:1601082-05-6_6,7-dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 化源网 [chemsrc.com]
- 2. scipoly.com [scipoly.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. uwosh.edu [uwosh.edu]
- 5. newstetic.com [newstetic.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Ethyl 3-(2-Bromophenoxy)acrylate
Advanced Operational Safety and PPE Guide for Handling Ethyl 3-(2-Bromophenoxy)acrylate
As drug development professionals and synthetic chemists, we frequently handle specialized bifunctional building blocks. Ethyl 3-(2-Bromophenoxy)acrylate (CAS: 194278-42-7)[1] is a highly valuable intermediate, but it presents a complex, dual-threat hazard profile.
To handle this compound safely, we must move beyond basic safety checklists and understand the underlying chemical mechanisms that dictate our protective strategies. This guide provides a self-validating, causality-driven approach to Personal Protective Equipment (PPE), operational handling, and disposal.
Mechanistic Hazard Profile & Causality
The hazards of Ethyl 3-(2-Bromophenoxy)acrylate stem from two distinct structural features:
-
The Acrylate Moiety: The α,β-unsaturated carbonyl system acts as a potent Michael acceptor. Upon dermal contact, it covalently binds to nucleophilic amino acid residues (e.g., cysteine, lysine) in epidermal proteins. This hapten-protein complex triggers a severe Type IV delayed hypersensitivity reaction, leading to permanent skin sensitization[2].
-
The Bromophenoxy Group: The heavy bromine atom significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate the skin's lipid bilayers and necessitates strict halogenated waste protocols to prevent environmental toxicity[3].
Table 1: Quantitative & Qualitative Hazard Causality Matrix
| Hazard Category | GHS Classification | Mechanistic Causality | Operational Mitigation |
| Skin Sensitization | Category 1 | Michael addition to epidermal proteins causes allergic dermatitis[2]. | Multi-layer glove strategy; zero-exposure transfer techniques. |
| Eye/Skin Irritation | Category 2A/2 | Lipophilic bromophenoxy group disrupts cellular lipid bilayers[3]. | Chemical splash goggles; immediate basic decontamination upon contact. |
| Exothermic Polymerization | Reactive Hazard | Free-radical auto-polymerization generates rapid heat release[4]. | Store away from light/oxidizers; do not use combustible absorbents for spills. |
| Environmental Toxicity | Chronic 3 | Halogenated aromatic rings resist biodegradation and bioaccumulate. | Strict segregation into halogenated waste streams; zero sink disposal. |
The PPE Matrix: Causality-Driven Protection
Standard laboratory PPE is insufficient for handling reactive halogenated acrylates. Your protective equipment must be tailored to the specific permeation risks of the molecule.
-
Hand Protection (Critical): Acrylates rapidly permeate thin, standard nitrile gloves. The lipophilic bromophenoxy tail accelerates this permeation.
-
Requirement: Use a double-glove system. Wear an inner disposable nitrile glove (4-mil) and an outer Butyl Rubber or Laminate (Silver Shield) glove[4].
-
Causality: Butyl rubber provides a dense, non-polar barrier that significantly delays the breakthrough time of lipophilic acrylates.
-
-
Eye and Face Protection:
-
Requirement: Indirect-vented chemical splash goggles combined with an 8-inch face shield.
-
Causality: Lachrymators and severe eye irritants can cause permanent corneal damage upon splashing[2]. Safety glasses lack the orbital seal required to block vapor drift.
-
-
Respiratory Protection:
-
Requirement: All handling must occur inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). If a fume hood is unavailable (e.g., during a large-scale spill), a half-face respirator with Organic Vapor (OV) cartridges is mandatory[4].
-
Operational Workflows & Methodologies
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameter has been visually or physically confirmed.
Protocol A: Zero-Exposure Weighing and Transfer
-
System Validation: Verify the fume hood monitor reads ≥100 fpm. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily.
-
Vial Preparation: Tare a sealable secondary containment vial (e.g., a septum-capped vial) on the analytical balance.
-
Static-Free Transfer: Inside the fume hood, transfer the required mass of Ethyl 3-(2-Bromophenoxy)acrylate into the secondary vial using a static-free PTFE spatula.
-
Sealing: Cap the vial tightly before removing it from the hood to transport it to your reaction station.
-
Causality: This prevents invisible vapor drift and inhalation exposure during transit across the laboratory.
-
Protocol B: Self-Validating Spill Decontamination
If a spill occurs, standard paper towels will act as an insulating matrix, potentially triggering a dangerous exothermic auto-polymerization of the acrylate[4].
-
Containment: Immediately surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).
-
Chemical Deactivation: Carefully apply a 5% sodium carbonate ( Na2CO3 ) or dilute ethanolamine solution directly to the spill area.
-
Causality: The nucleophile (amine or hydroxide) attacks the acrylate's β-carbon via Michael addition, permanently disabling its reactive, sensitizing potential.
-
-
Validation: Wait 15 minutes. Hover a gloved hand 2 inches above the spill. The absence of radiating heat confirms the reactive monomer has been successfully quenched.
-
Collection: Sweep the deactivated mixture into a designated waste container using non-sparking tools[3].
Logistical & Disposal Plan
Improper disposal of brominated compounds poses a severe regulatory and environmental risk.
-
Segregation: Place all reaction residues, contaminated gloves, and deactivated spill materials into a clearly labeled "Halogenated Organic Waste" carboy.
-
Regulatory Compliance: Never mix this with standard non-halogenated waste.
-
Causality: Halogenated aromatics require specialized high-temperature incineration (>1000°C). Incinerating them in standard waste streams can lead to the formation of highly toxic, regulated brominated dioxins and furans.
-
-
Storage: Keep the waste container tightly closed and stored in a secondary containment tray away from strong oxidizers, direct UV light, or free-radical initiators (which could trigger auto-polymerization in the waste jug)[4].
Operational Decision Matrix
Operational workflow and decision matrix for handling Ethyl 3-(2-Bromophenoxy)acrylate.
References
- Title: Product Category-AccelaChem | Source: accelachem.
- Title: SAFETY DATA SHEET Ethyl acrylate - Synerzine | Source: synerzine.
- Title: Butyl Acrylate Safety Data Sheet | Source: ntsb.
- Title: Allyl acrylate - SAFETY DATA SHEET | Source: thermofisher.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
